Morpholine-3-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
morpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSPPJRTCRMQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848488-74-4 | |
| Record name | morpholine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-Morpholine-3-carboxamide
For researchers, scientists, and professionals in drug development, (S)-morpholine-3-carboxamide represents a key chiral building block. Its morpholine core is a prevalent scaffold in numerous biologically active compounds. This guide provides a detailed technical overview of a primary synthesis protocol for (S)-morpholine-3-carboxamide, commencing with the synthesis of its carboxylic acid precursor from L-serine, followed by the final amidation step.
Synthesis of the Precursor: (S)-Morpholine-3-carboxylic acid
A robust and well-documented method for synthesizing (S)-morpholine-3-carboxylic acid begins with the readily available chiral starting material, L-serine. The following multi-step protocol is adapted from established patent literature, ensuring a reliable pathway to the desired precursor.[1][2]
Experimental Protocol: Synthesis of (S)-Morpholine-3-carboxylic acid[1][2]
Step 1: Protection of L-Serine as L-Serine tert-butyl ester
-
Dissolve L-Serine (10.5g) in tert-butyl acetate (20-30ml).
-
At a temperature of 0-5°C, slowly add a 10-50% aqueous solution of perchloric acid (containing 2-4g of perchloric acid).
-
Allow the reaction mixture to warm to a temperature between 20-60°C and stir for 8-10 hours.
-
Upon completion, wash the reaction mixture with water (10-15ml) and then with an ammonium chloride solution (10-15ml).
-
Combine the aqueous layers and adjust the pH to 9-10 using potassium carbonate.
-
Extract the product with dichloromethane (3 x 100ml).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield L-serine tert-butyl ester as a faint yellow oil.
Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester
-
Dissolve the L-serine tert-butyl ester (10g) obtained from the previous step in dichloromethane (100ml).
-
At a temperature of 0-10°C, slowly add a dichloromethane solution (30-50ml) containing chloroacetyl chloride (8.4-13.5g).
-
Allow the reaction mixture to warm to room temperature (20-30°C) and stir for 1 hour.
-
Add a 50% aqueous solution of sodium bicarbonate (50ml) and separate the layers.
-
Wash the organic layer with water (30ml) and brine (30ml).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-chloroacetyl-L-serine tert-butyl ester.
Step 3: Cyclization to (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester
-
Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene.
-
Add a toluene solution of sodium ethoxide dropwise to the mixture.
-
The reaction proceeds via intramolecular cyclization to form the morpholinone ring.
Step 4: Reduction to (S)-3-morpholinyl carboxylic acid tert-butyl ester
-
Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester (8g) in methanol (80ml).
-
At 0°C, slowly add aluminum trichloride (8g). Stir the mixture at this temperature for 1 hour.
-
Add sodium borohydride (2.2g) portion-wise, ensuring the temperature is maintained.
-
Allow the reaction to warm to 20-40°C and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium carbonate (100ml).
-
Extract the product with dichloromethane (3 x 100ml).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-3-morpholinyl carboxylic acid tert-butyl ester.[2]
Step 5: Deprotection to (S)-3-morpholinyl carboxylic acid
-
Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester (6g) in methanol (40ml).
-
At 0°C, slowly add a 30% solution of hydrogen chloride in methanol (20ml).
-
Stir the mixture at 0°C for 1 hour, then at room temperature for an additional hour.
-
Concentrate the reaction mixture under reduced pressure to obtain (S)-3-morpholinyl carboxylic acid.[1]
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | L-Serine (10.5g) | tert-butyl acetate, perchloric acid | Dichloromethane | 0-60 | 8-10 | L-serine tert-butyl ester | 65.0 |
| 2 | L-serine tert-butyl ester (10g) | Chloroacetyl chloride | Dichloromethane | 0-30 | 1 | N-chloroacetyl-L-serine tert-butyl ester | 83.7-85.6 |
| 4 | (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester (8g) | Aluminum trichloride, Sodium borohydride | Methanol | 0-40 | 3 | (S)-3-morpholinyl carboxylic acid tert-butyl ester | 84.2 |
| 5 | (S)-3-morpholinyl carboxylic acid tert-butyl ester (6g) | Hydrogen chloride in methanol | Methanol | 0-25 | 2 | (S)-3-morpholinyl carboxylic acid | 97.2 |
Synthesis Pathway of (S)-Morpholine-3-carboxylic acid
Caption: Synthetic pathway for (S)-Morpholine-3-carboxylic acid from L-Serine.
Final Step: Amidation to (S)-Morpholine-3-carboxamide
With the synthesis of the carboxylic acid precursor complete, the final step is the formation of the primary amide. This is a standard transformation in organic synthesis and can be achieved through various well-established coupling methods.
General Experimental Protocol: Amidation
-
Dissolve (S)-Morpholine-3-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like 1-hydroxybenzotriazole (HOBt).
-
Add a base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.
-
Introduce a source of ammonia, such as ammonium chloride, to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization to obtain (S)-Morpholine-3-carboxamide.
Workflow for the Amidation Step
Caption: General workflow for the amidation of (S)-Morpholine-3-carboxylic acid.
References
Synthesis of Enantiopure Morpholine-3-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust method for the synthesis of enantiopure morpholine-3-carboxamide, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on a stereoselective, polymer-supported synthetic route, which ensures high enantiopurity of the final product. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathway and experimental workflow are presented to facilitate practical application in a research and development setting.
Introduction
Morpholine and its derivatives are prevalent scaffolds in a multitude of biologically active compounds and approved drugs. The chiral nature of many of these therapeutic agents necessitates the development of efficient and stereoselective synthetic methods. This compound, in its enantiopure form, serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications. This guide details a reliable strategy for its preparation, commencing from a readily available chiral starting material.
Recommended Synthetic Pathway
The recommended pathway for the synthesis of enantiopure this compound is a two-stage process:
-
Stage 1: Polymer-Supported Stereoselective Synthesis of Morpholine-3-carboxylic Acid. This stage utilizes enantiopure Fmoc-Ser(tBu)-OH immobilized on a solid support, which undergoes a series of reactions to form the morpholine ring system. The stereochemistry of the final product is controlled by the starting amino acid.
-
Stage 2: Amidation of Morpholine-3-carboxylic Acid. The resulting carboxylic acid is then converted to the target primary carboxamide using standard amide coupling methodologies.
This approach offers the advantages of a stereocontrolled synthesis and the purification benefits associated with solid-phase organic synthesis.
Signaling Pathway Diagram
Caption: Synthetic pathway for enantiopure this compound.
Experimental Protocols
Stage 1: Polymer-Supported Synthesis of (S)-Morpholine-3-carboxylic Acid[1][2]
This protocol is adapted from the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives.
Materials:
-
Fmoc-Ser(tBu)-OH loaded Wang resin
-
20% Piperidine in Dimethylformamide (DMF)
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
2,4,6-Collidine
-
Dichloromethane (DCM)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
α-Bromo ketone (e.g., bromoacetone)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
Procedure:
-
Fmoc Deprotection: Swell the Fmoc-Ser(tBu)-OH loaded resin in DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
N-Sulfonylation: Swell the deprotected resin in DCM. Add a solution of 2-nitrobenzenesulfonyl chloride (3 eq.) and 2,4,6-collidine (5 eq.) in DCM. Shake the reaction mixture at room temperature for 12 hours. Wash the resin with DCM, DMF, and methanol, and then dry under vacuum.
-
N-Alkylation: Swell the N-sulfonylated resin in DMF. Add a solution of the desired α-bromo ketone (e.g., bromoacetone, 5 eq.) and DBU (5 eq.) in DMF. Shake the reaction mixture at room temperature for 24 hours. Wash the resin with DMF, DCM, and methanol, and then dry under vacuum.
-
Cleavage and Reductive Cyclization: Prepare a cleavage cocktail of TFA/TES/DCM (e.g., 95:2.5:2.5). Add the cleavage cocktail to the resin and shake at room temperature for 2 hours. The inclusion of triethylsilane (TES) in the cleavage cocktail facilitates the stereoselective formation of the morpholine ring.[1][2] Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude (S)-morpholine-3-carboxylic acid. Purify by appropriate chromatographic techniques.
Stage 2: Amidation of (S)-Morpholine-3-carboxylic Acid
This is a general procedure for amide bond formation using a common coupling reagent.
Materials:
-
(S)-Morpholine-3-carboxylic acid (with N-protection if necessary, e.g., Boc)
-
Ammonium chloride (NH₄Cl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected (S)-morpholine-3-carboxylic acid (1 eq.) in DMF.
-
Add HATU (1.1 eq.) and DIPEA (2 eq.) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, prepare a solution of ammonium chloride (1.5 eq.) and DIPEA (1.5 eq.) in DMF.
-
Add the ammonium chloride solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiopure this compound.
-
If an N-protecting group was used, it can be removed in a final step (e.g., TFA for Boc deprotection).
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Reference |
| Stage 1 | |||||
| Polymer-Supported Synthesis & Cleavage | Immobilized Fmoc-Ser(tBu)-OH | N-Sulfonyl-Morpholine-3-carboxylic Acid | 1. Piperidine/DMF; 2. NsCl, collidine; 3. Bromoacetone, DBU; 4. TFA, TES, DCM | 70-85 | [1] |
| Stage 2 | |||||
| Amidation | N-Boc-Morpholine-3-carboxylic Acid | N-Boc-Morpholine-3-carboxamide | HATU, NH₄Cl, DIPEA, DMF | 80-95 | General |
Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.
Table 2: Enantiomeric Excess Data
| Product | Analytical Method | Enantiomeric Excess (ee %) | Reference |
| (S)-Morpholine-3-carboxylic Acid | Chiral HPLC | >98% | [1] |
| (S)-Morpholine-3-carboxamide | Chiral HPLC | >98% (expected) | - |
Note: The amidation step is not expected to affect the stereocenter at the 3-position.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of enantiopure this compound.
Conclusion
The presented polymer-supported approach provides a reliable and stereocontrolled method for the synthesis of enantiopure morpholine-3-carboxylic acid, which can be readily converted to the target this compound. This guide offers detailed protocols and expected outcomes to aid researchers in the efficient preparation of this valuable chiral building block for applications in drug discovery and development. The use of solid-phase synthesis in the initial stage simplifies purification and handling, making this an attractive route for library synthesis and scale-up operations.
References
Chiral Synthesis of Morpholine-3-carboxamide from Serine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a synthetic pathway for the chiral synthesis of (S)-Morpholine-3-carboxamide and (R)-Morpholine-3-carboxamide, starting from the readily available amino acids L-serine and D-serine, respectively. The morpholine scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives are of significant interest for the development of novel therapeutic agents. This document outlines a five-step synthetic sequence, including detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in a research and development setting.
Synthetic Pathway Overview
The synthesis of chiral Morpholine-3-carboxamide from serine can be achieved through a five-step sequence. The general workflow involves the initial protection of the carboxylic acid functionality of serine as a tert-butyl ester, followed by N-acylation with chloroacetyl chloride. The subsequent intramolecular cyclization, reduction of the resulting lactam, and a final amidation step yield the target molecule. The chirality of the starting serine enantiomer is preserved throughout the synthesis.
Caption: Overall synthetic workflow from serine to this compound.
Quantitative Data Summary
The following table summarizes the typical yields for each step in the synthesis of (S)-Morpholine-3-carboxamide from L-serine. The data is compiled from analogous reactions reported in the literature and should be considered representative.[1][2]
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Esterification | L-Serine | L-Serine tert-butyl ester | 65-75 |
| 2 | N-Acylation | L-Serine tert-butyl ester | N-chloroacetyl-L-serine tert-butyl ester | 85-95 |
| 3 | Intramolecular Cyclization | N-chloroacetyl-L-serine tert-butyl ester | (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester | 70-80 |
| 4 | Lactam Reduction | (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester | (S)-Morpholine-3-carboxylic acid tert-butyl ester | 60-70 |
| 5 | Amidation | (S)-Morpholine-3-carboxylic acid | (S)-Morpholine-3-carboxamide | 75-85 |
Detailed Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of (S)-Morpholine-3-carboxamide from L-serine.[1][2] For the synthesis of the (R)-enantiomer, D-serine should be used as the starting material.
Step 1: Synthesis of L-Serine tert-butyl ester
Caption: Experimental workflow for the synthesis of L-Serine tert-butyl ester.
Protocol:
-
Dissolve L-serine (10.5 g, 100 mmol) in tert-butyl acetate (30 mL).
-
Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add a 10-50% aqueous solution of perchloric acid (catalytic amount, e.g., 0.1 equivalents).
-
Allow the reaction mixture to warm to 20-40 °C and stir for 8-10 hours.
-
After the reaction is complete, wash the mixture with water (15 mL) and saturated aqueous ammonium chloride solution (15 mL).
-
Separate the aqueous layer and adjust the pH to 9-10 with potassium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester as a faint yellow oil.
Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester
Protocol:
-
Dissolve L-serine tert-butyl ester (10.0 g, 62 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0-10 °C.
-
Slowly add a solution of chloroacetyl chloride (1.1-1.5 equivalents) in dichloromethane (50 mL) dropwise.
-
Allow the reaction mixture to warm to 20-30 °C and stir for 1 hour.
-
Wash the reaction mixture with a 50% aqueous solution of sodium bicarbonate (50 mL), followed by water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-chloroacetyl-L-serine tert-butyl ester.
Step 3: Synthesis of (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester
Protocol:
-
Dissolve N-chloroacetyl-L-serine tert-butyl ester (13.2 g, 55.5 mmol) in toluene.
-
Add a solution of sodium ethoxide (1.0-1.2 equivalents) in toluene dropwise at a temperature between 30-110 °C.
-
Stir the reaction mixture for 2-4 hours at the same temperature.
-
After completion of the reaction (monitored by TLC), cool the mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.
Step 4: Synthesis of (S)-Morpholine-3-carboxylic acid tert-butyl ester
Caption: Experimental workflow for the reduction of the lactam.
Protocol:
-
Dissolve (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester (e.g., 10 mmol) in methanol.
-
Add aluminum trichloride (1.0-1.5 equivalents) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add sodium borohydride (2.0-3.0 equivalents) portion-wise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (S)-Morpholine-3-carboxylic acid tert-butyl ester.
Step 5: Synthesis of (S)-Morpholine-3-carboxamide
This final step involves the conversion of the carboxylic acid to the primary amide. First, the tert-butyl ester is deprotected to the carboxylic acid, which is then converted to the amide.
5a. Deprotection to (S)-Morpholine-3-carboxylic acid:
-
Dissolve (S)-Morpholine-3-carboxylic acid tert-butyl ester in methanol.
-
Add a solution of hydrogen chloride in methanol (e.g., 3M) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain (S)-Morpholine-3-carboxylic acid hydrochloride.
5b. Amidation to (S)-Morpholine-3-carboxamide:
-
To a solution of (S)-Morpholine-3-carboxylic acid hydrochloride (e.g., 5 mmol) in dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours to form the acyl chloride.
-
In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., by bubbling ammonia gas through cold dioxane or using a solution of ammonia in methanol).
-
Slowly add the acyl chloride solution to the ammonia solution at 0 °C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (S)-Morpholine-3-carboxamide.
Characterization Data
The synthesized (S)-Morpholine-3-carboxamide should be characterized by standard analytical techniques to confirm its structure and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the amide protons.
-
¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound.
-
Chiral HPLC: The enantiomeric purity of the final product can be determined by chiral High-Performance Liquid Chromatography.
This guide provides a foundational framework for the synthesis of chiral this compound from serine. Researchers should optimize the reaction conditions for each step based on their specific laboratory setup and available resources. Appropriate safety precautions should be taken when handling all chemicals.
References
Technical Guide: Preparation of Morpholine-3-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of Morpholine-3-carboxamide hydrochloride, a valuable intermediate in pharmaceutical development. This document outlines a feasible synthetic pathway, starting from readily available precursors, and details the experimental protocols for the key transformations. Quantitative data and characterization details are summarized for clarity. The guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The morpholine ring can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. This compound hydrochloride, in particular, serves as a key building block for the synthesis of more complex bioactive molecules. This guide details a robust laboratory-scale preparation of this compound.
Synthetic Pathway
The synthesis of this compound hydrochloride can be envisioned as a two-stage process. The first stage involves the synthesis of the key intermediate, (S)-Morpholine-3-carboxylic acid, from L-serine. The second stage focuses on the conversion of the carboxylic acid to the primary amide, followed by the formation of the hydrochloride salt.
Caption: Overall synthetic pathway for this compound hydrochloride.
Experimental Protocols
Stage 1: Synthesis of (S)-Morpholine-3-carboxylic acid
This procedure is adapted from known methods for the synthesis of morpholine derivatives from amino acids.
3.1.1. Protection of L-Serine
-
Suspend L-Serine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate) to the suspension.
-
Cool the mixture in an ice bath and add a protecting group reagent (e.g., benzyl chloroformate for Cbz protection or di-tert-butyl dicarbonate for Boc protection) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with an organic solvent and purify by standard methods.
3.1.2. Cyclization
-
Dissolve the N-protected L-Serine in an anhydrous solvent (e.g., THF).
-
Add a base (e.g., sodium hydride) portion-wise at 0 °C.
-
Add a cyclizing agent, such as 1,2-dibromoethane or a suitable equivalent, dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until completion.
-
Quench the reaction carefully with water and extract the cyclized product.
3.1.3. Deprotection and Ring Formation
-
The specific deprotection method will depend on the protecting group used. For a Cbz group, catalytic hydrogenation (e.g., using Pd/C) is common. For a Boc group, treatment with an acid like trifluoroacetic acid is effective.
-
Following deprotection, if a reduction step is necessary to form the morpholine ring from an intermediate like a morpholinone, a reducing agent such as lithium aluminum hydride or borane can be employed.
-
After workup and purification, (S)-Morpholine-3-carboxylic acid is obtained.
Stage 2: Synthesis of this compound hydrochloride
Caption: Experimental workflow for amide formation and salt preparation.
3.2.1. Amide Formation via Acyl Chloride
-
To a solution of Morpholine-3-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for a few hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
Dissolve the acyl chloride in an anhydrous solvent and cool in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane or methanol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization to obtain this compound.
3.2.2. Hydrochloride Salt Formation
-
Dissolve the purified this compound in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.
Data Presentation
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound;hydrochloride[1] |
| CAS Number | 1101822-34-7[1] |
| Molecular Formula | C₅H₁₁ClN₂O₂[1] |
| Molecular Weight | 166.61 g/mol |
Reaction Parameters (Hypothetical)
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| Acyl Chloride Formation | Morpholine-3-carboxylic acid, Oxalyl Chloride, cat. DMF | DCM | 0 °C to RT | 2 | ~95 |
| Amidation | Acyl chloride, Ammonia | DCM | 0 °C to RT | 4 | ~80 |
| Salt Formation | This compound, HCl in Ether | Diethyl Ether | 0 °C | 1 | >95 |
Characterization Data (Expected)
| Analysis | Expected Results |
| ¹H NMR (D₂O) | Peaks corresponding to the morpholine ring protons and the amide protons. |
| ¹³C NMR (D₂O) | Signals for the carbonyl carbon and the four distinct carbons of the morpholine ring. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amide and ammonium), C=O stretching (amide), and C-O-C stretching (ether). |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free base (m/z ~131.08). |
| Purity (HPLC) | >98% |
Conclusion
This technical guide provides a detailed and practical approach for the synthesis of this compound hydrochloride. The described pathway and experimental protocols are based on established chemical principles and are intended to be a valuable resource for chemists in the pharmaceutical and related industries. The provided data tables offer a clear summary of the key quantitative aspects of this synthesis. Researchers are encouraged to adapt and optimize these methods for their specific laboratory conditions.
References
An In-depth Technical Guide to the Physicochemical Properties of Morpholine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Morpholine-3-carboxamide. The information is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Physicochemical Properties
This compound is a heterocyclic organic compound featuring a morpholine ring substituted with a carboxamide group at the 3-position. This structure imparts specific physicochemical characteristics that are crucial for its behavior in biological systems and its utility as a scaffold in drug design. The morpholine ring, in particular, is often incorporated into bioactive molecules to improve their pharmacokinetic profile.[1][2]
Quantitative physicochemical data for this compound and its hydrochloride salt are summarized in the table below.
| Property | Value (this compound) | Value (this compound HCl) | Source |
| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₁₁ClN₂O₂ | [3] |
| Molecular Weight | 130.14 g/mol | 166.60 g/mol | [3][4] |
| IUPAC Name | This compound | This compound;hydrochloride | [4] |
| SMILES | C1COCC(N1)C(=O)N | C1COCC(N1)C(=O)N.Cl | [3][4] |
| InChIKey | YPSPPJRTCRMQGD-UHFFFAOYSA-N | UXLHIHZQLXTZSC-UHFFFAOYSA-N | [3][4] |
| Polar Surface Area | 64.4 Ų | 64.4 Ų | [4] |
| Rotatable Bond Count | 1 | 1 | [4] |
| Hydrogen Bond Donors | 2 | 3 | [4] |
| Hydrogen Bond Acceptors | 3 | 3 | [4] |
Synthesis and Characterization
The synthesis of morpholine derivatives is a well-established area of organic chemistry.[5] While specific protocols for this compound are not extensively detailed in the provided literature, a general synthetic pathway can be proposed based on standard amide bond formation reactions.
General Synthesis Workflow
A common method for synthesizing carboxamides is the coupling of a carboxylic acid with an amine. In this case, Morpholine-3-carboxylic acid would be activated and then reacted with ammonia or an ammonia equivalent.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Amide Formation via Acyl Chloride
-
Activation of Carboxylic Acid : Morpholine-3-carboxylic acid (1 equivalent) is suspended in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon). A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), (1.1-1.5 equivalents) is added dropwise, often with a catalytic amount of DMF. The reaction mixture is typically stirred at room temperature or gently heated until the conversion to the acyl chloride intermediate is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Amidation : The reaction mixture containing the acyl chloride is cooled in an ice bath. A solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) is added slowly. The reaction is highly exothermic and should be controlled carefully.
-
Work-up and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up to remove unreacted starting materials and byproducts. The crude product is purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield pure this compound.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the chemical structure, showing characteristic peaks for the morpholine ring protons and carbons, as well as the carboxamide group.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the expected mass-to-charge ratio (m/z) for the molecular ion.[6]
-
Infrared (IR) Spectroscopy : Used to identify functional groups. Key absorptions would include N-H stretching for the amide, C=O stretching (amide I band), and N-H bending (amide II band).
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can be used for both qualitative and quantitative analysis of morpholine and its derivatives, often after a derivatization step to increase volatility.[7][8]
Biological Activity and Potential Signaling Pathways
Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][9] The morpholine moiety can improve the pharmacokinetic profile of a molecule and often plays a key role in binding to biological targets.[2]
While specific studies on this compound are limited, derivatives with similar structures have shown activity as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[10][11] This pathway is a critical regulator of cell growth, proliferation, and survival.
Hypothetical Interaction with the PI3K/Akt/mTOR Pathway
Based on the activity of related morpholine-containing compounds, it is plausible that this compound could act as an inhibitor within the PI3K/Akt/mTOR signaling cascade. Aryl-morpholine structures, in particular, have been identified as pharmacophores that interact with the PI3K kinase family.[2] Inhibition of this pathway is a major focus of anticancer drug development.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a small molecule with physicochemical properties that make it an attractive scaffold for medicinal chemistry research. Its synthesis can be achieved through standard organic chemistry protocols, and its structure suggests potential for biological activity, possibly through interaction with critical cellular signaling pathways like PI3K/Akt/mTOR. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational technical overview to support such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Morpholine-3-carboxylic acid amide hydrochloride | C5H11ClN2O2 | CID 67166308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
Spectroscopic Characterization of (S)-Morpholine-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the chiral compound (S)-Morpholine-3-carboxamide. The morpholine scaffold is a significant pharmacophore in medicinal chemistry, and a comprehensive understanding of its spectroscopic characteristics is essential for the identification, characterization, and quality control of its derivatives. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for (S)-Morpholine-3-carboxamide. These values are based on characteristic data for morpholine derivatives and primary amides. Actual experimental values may vary slightly based on solvent, concentration, and instrument conditions.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (axial) | ~ 3.90 - 4.10 | dd | J ≈ 11.5, 3.5 |
| H-2 (equatorial) | ~ 3.75 - 3.95 | dd | J ≈ 11.5, 2.5 |
| H-3 | ~ 3.50 - 3.70 | t | J ≈ 4.5 |
| H-5 (axial) | ~ 2.70 - 2.90 | ddd | J ≈ 12.0, 12.0, 3.0 |
| H-5 (equatorial) | ~ 2.90 - 3.10 | dt | J ≈ 12.0, 3.0 |
| H-6 (axial) | ~ 3.60 - 3.80 | ddd | J ≈ 11.5, 11.5, 3.0 |
| H-6 (equatorial) | ~ 3.40 - 3.60 | dt | J ≈ 11.5, 3.0 |
| NH (morpholine) | ~ 1.90 - 2.50 | br s | - |
| CONH₂ | ~ 7.00 - 7.50 and ~ 6.50 - 7.00 | br s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 170 - 175 |
| C-2 | ~ 66 - 68 |
| C-3 | ~ 48 - 52 |
| C-5 | ~ 44 - 46 |
| C-6 | ~ 66 - 68 |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3100 | Strong, Broad | N-H Stretch (asymmetric & symmetric) | Primary Amide (CONH₂) |
| 3350 - 3250 | Medium | N-H Stretch | Morpholine (N-H) |
| 2960 - 2850 | Medium | C-H Stretch | Aliphatic CH₂ |
| ~ 1670 | Strong | C=O Stretch (Amide I) | Primary Amide (C=O) |
| ~ 1620 | Medium | N-H Bend (Amide II) | Primary Amide (N-H) |
| ~ 1410 | Medium | C-N Stretch | Amide (C-N) |
| ~ 1115 | Strong | C-O-C Stretch (asymmetric) | Ether (C-O-C) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 130 | Moderate | [M]⁺ (Molecular Ion) |
| 113 | Low | [M - NH₃]⁺ |
| 86 | High | [M - CONH₂]⁺ |
| 44 | High | [CONH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry of (S)-Morpholine-3-carboxamide.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-Morpholine-3-carboxamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Dimethyl Sulfoxide - DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in (S)-Morpholine-3-carboxamide.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of (S)-Morpholine-3-carboxamide to support its structural elucidation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Spectrum Acquisition (Positive Ion Mode):
-
Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography system.
-
The ESI process involves applying a high voltage to the liquid to create an aerosol, followed by desolvation to generate gas-phase ions.[2][3]
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Subject the precursor ion to Collision-Induced Dissociation (CID) to generate fragment ions.
-
Analyze the resulting product ion spectrum to identify characteristic fragmentation patterns. The cleavage of the amide bond is a common fragmentation pathway.[4][5]
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (S)-Morpholine-3-carboxamide.
Caption: General workflow for spectroscopic analysis.
References
Elusive Crystal Structure of Morpholine-3-carboxamide: A Technical Overview and Guide to Related Analogs
For researchers, scientists, and drug development professionals, obtaining the precise three-dimensional structure of a molecule is paramount for understanding its function and potential applications. However, the X-ray crystal structure of Morpholine-3-carboxamide remains elusive, with no publicly available data in leading crystallographic databases as of December 2025. This technical guide provides a comprehensive analysis of the available crystallographic data for two closely related analogs, 4-Morpholinecarboxamidine and N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide, offering valuable insights into the structural characteristics of this class of compounds. Additionally, a detailed experimental protocol for determining the crystal structure of small molecules is presented, alongside a visual workflow.
Crystallographic Insights from Structurally Similar Molecules
In the absence of a crystal structure for this compound, examining the structures of its analogs can provide crucial information regarding the conformational preferences of the morpholine ring and the nature of intermolecular interactions.
Analog 1: 4-Morpholinecarboxamidine
The crystal structure of 4-Morpholinecarboxamidine (C₅H₁₁N₃O) reveals that the morpholine ring adopts a stable chair conformation. The crystal packing is dominated by a network of hydrogen bonds, with N—H⋯N and N—H⋯O interactions linking the molecules into a three-dimensional array.
Table 1: Crystal Data and Structure Refinement for 4-Morpholinecarboxamidine
| Parameter | Value |
| Empirical Formula | C₅H₁₁N₃O |
| Formula Weight | 129.17 |
| Crystal System | Tetragonal |
| Space Group | P4₁2₁2 |
| Unit Cell Dimensions | a = 16.5910(6) Å, c = 9.7939(3) Å |
| Volume | 2695.9(2) ų |
| Z | 16 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Refinement Method | Full-matrix least-squares on F² |
| Final R indices [I>2sigma(I)] | R1 = 0.0269, wR2 = 0.0673 |
Table 2: Selected Bond Lengths and Angles for 4-Morpholinecarboxamidine
| Bond | Length (Å) | Angle | Degrees (°) |
| N(1)-C(1) | 1.297(2) | N(1)-C(1)-N(2) | 124.8(2) |
| N(2)-C(1) | 1.360(2) | N(1)-C(1)-N(3) | 119.7(2) |
| N(3)-C(1) | 1.390(2) | N(2)-C(1)-N(3) | 115.5(1) |
Analog 2: N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide
Similarly, the morpholine ring in N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide (C₁₁H₁₁F₃N₂O₂) is also found in a chair conformation. In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate along the[1] crystallographic direction.
Table 3: Crystal Data and Structure Refinement for N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide
| Parameter | Value |
| Empirical Formula | C₁₁H₁₁F₃N₂O₂ |
| Formula Weight | 260.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.8515(4) Å, b = 17.8264(6) Å, c = 8.6872(4) Å, β = 109.790(5)° |
| Volume | 1144.09(8) ų |
| Z | 4 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Refinement Method | Full-matrix least-squares on F² |
| Final R indices [I>2sigma(I)] | R1 = 0.0381, wR2 = 0.1065 |
Table 4: Selected Bond Lengths and Angles for N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide
| Bond | Length (Å) | Angle | Degrees (°) |
| O(1)-C(7) | 1.226(2) | O(1)-C(7)-N(1) | 123.1(2) |
| N(1)-C(1) | 1.416(2) | O(1)-C(7)-N(2) | 121.1(2) |
| N(2)-C(7) | 1.362(2) | C(8)-N(2)-C(7) | 125.6(1) |
A Roadmap to Structure Determination: Experimental Protocols
For researchers aiming to determine the crystal structure of this compound or other small molecules, the following generalized protocol for single-crystal X-ray crystallography serves as a comprehensive guide.
1. Synthesis and Purification: The initial and critical step is the synthesis of the target compound followed by rigorous purification to at least 98% purity. Techniques such as recrystallization, column chromatography, or sublimation are commonly employed.
2. Crystal Growth: The generation of high-quality single crystals is often the most challenging aspect. Suitable crystals should be well-formed, optically clear, and typically between 0.1 and 0.5 mm in each dimension. Common methods include:
-
Slow Evaporation: A nearly saturated solution is allowed to evaporate slowly, leading to gradual crystallization.
-
Vapor Diffusion: A solution of the compound is exposed to the vapor of an "anti-solvent" in which it is insoluble, inducing crystallization.
-
Slow Cooling: A saturated solution at a higher temperature is cooled slowly, decreasing the solubility and promoting crystal growth.
-
Solvent Layering: A solvent containing the compound is carefully layered over a denser, miscible anti-solvent, with crystals forming at the interface.
3. Crystal Selection and Mounting: Promising crystals are selected under a microscope and mounted on a goniometer head, often in a cryo-stream of nitrogen to protect them during data collection.
4. X-ray Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. As the crystal is rotated in a monochromatic X-ray beam, a detector records the resulting diffraction pattern.
5. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The "phase problem" is then solved, typically using direct methods, to generate an initial electron density map.
6. Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed data.
7. Structure Validation and Deposition: The final structure is validated for chemical and crystallographic correctness and is typically deposited in a public database like the Cambridge Structural Database (CSD).
Visualizing the Path to a Crystal Structure
The workflow for determining the crystal structure of a small molecule is a multi-step process, from the initial synthesis to the final deposition of the structural data.
Caption: A generalized workflow for small molecule X-ray crystallography.
Biological Relevance of the Morpholine Scaffold
While specific signaling pathways for this compound have not been identified, the morpholine ring is recognized as a "privileged structure" in medicinal chemistry. Its presence in a molecule can confer favorable physicochemical properties, such as improved solubility and metabolic stability. Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, by interacting with various biological targets. The precise biological role of this compound, however, awaits further investigation.
References
A Methodological Guide to Characterizing the Solubility and Stability of Morpholine-3-carboxamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Morpholine-3-carboxamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholine moiety is a privileged structure known to improve the pharmacokinetic profiles of bioactive molecules, including solubility and metabolic stability.[1][2][3] This technical guide outlines the fundamental experimental protocols for determining the aqueous and solvent solubility, as well as the intrinsic stability, of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document provides a comprehensive framework for researchers to generate this critical data in a laboratory setting. The methodologies described herein are based on industry-standard practices and regulatory guidelines for drug substance characterization.
Physicochemical Properties of this compound
Understanding the basic physicochemical properties is the first step in characterization. This compound is the parent compound of Morpholine-3-carboxylic acid amide hydrochloride.[4] The morpholine ring, a key feature of this molecule, generally enhances solubility and reactivity.[5]
Table 1: Computed Physicochemical Properties of this compound Parent Compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O₂ | PubChem CID: 19792002 |
| Molecular Weight | 130.15 g/mol | PubChem CID: 19792002 |
| Topological Polar Surface Area | 64.4 Ų | PubChem CID: 19792002 |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 19792002 |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 19792002 |
| Rotatable Bond Count | 1 | PubChem CID: 19792002 |
Note: These properties are computationally derived and should be confirmed experimentally.
Solubility Determination
Solubility is a critical parameter that influences a drug's bioavailability and formulation design.[6] The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability.[6][7]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
This protocol is designed to determine the solubility of this compound in various aqueous and organic solvents.
Objective: To determine the equilibrium solubility of the compound by allowing it to reach saturation in a solvent over a defined period.
Materials:
-
This compound (solid)
-
Selection of solvents (e.g., Water, pH buffers, Ethanol, Methanol, DMSO, Acetonitrile)
-
Vials with screw caps
-
Orbital shaker or agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[8][9]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure equilibrium has been reached.[7][10]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][10]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a high speed, followed by careful filtration of the supernatant through a syringe filter to remove any remaining particulates.[6]
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or LC-MS.[11]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Table 2: Recommended Solvents for Solubility Profiling
| Solvent Type | Examples | Purpose |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | Assess solubility across a physiological pH range, crucial for predicting oral absorption.[8] |
| pH 4.5 (Acetate Buffer) | ||
| pH 6.8 (Simulated Intestinal Fluid) | ||
| pH 7.4 (Phosphate Buffer) | ||
| Organic Solvents | Water | Determine aqueous solubility, a key parameter for biopharmaceutical classification.[12] |
| Methanol, Ethanol | Common solvents used in formulation and synthesis. | |
| Acetonitrile (ACN) | Used in analytical method development and as a formulation solvent. | |
| Dimethyl Sulfoxide (DMSO) | High-capacity solvent often used for creating stock solutions in biological screening. |
Visualization: Solubility Determination Workflow
Caption: A flowchart of the shake-flask method for solubility determination.
Stability Assessment and Forced Degradation
Stability testing is essential to understand how a drug substance changes over time under the influence of various environmental factors such as heat, light, and pH.[13] Forced degradation (or stress testing) is a critical component of this process, used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[14]
Experimental Protocol: Forced Degradation Studies
Objective: To intentionally degrade this compound under a variety of stress conditions to produce potential degradation products for analytical method development and stability assessment.[15]
Methodology: Forced degradation studies are typically performed on a single batch of the drug substance.[16] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without completely destroying the parent molecule.[14] A control sample (unstressed) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Dissolve the compound in a dilute acid solution (e.g., 0.1N HCl) and heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes to several hours).[13] Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve the compound in a dilute base solution (e.g., 0.1N NaOH) and heat at a controlled temperature (e.g., 60°C) for a set period.[13] Neutralize the sample before analysis.
-
Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[13][14] The reaction time can vary from hours to days.
-
Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 80°C) with or without humidity (e.g., 75% RH) for a defined period (e.g., 1-2 weeks).[16]
-
Photolytic Degradation: Expose the solid or solution form of the drug substance to a controlled source of UV and visible light. The total illumination should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A dark control should be run in parallel.
Table 3: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1N - 1N HCl, heat | Hours to Days | To assess lability to low pH environments. |
| Base Hydrolysis | 0.1N - 1N NaOH, heat | Hours to Days | To assess lability to high pH environments. |
| Oxidation | 3-30% H₂O₂, room temp | Hours to Days | To identify susceptibility to oxidative degradation.[16] |
| Thermal | 60-80°C (solid or solution) | Days to Weeks | To evaluate intrinsic thermal stability. |
| Photolytic | >1.2 million lux hours (visible) | As per ICH Q1B | To determine light sensitivity and packaging requirements.[16] |
| >200 W·h/m² (UV) |
Visualization: Stability-Indicating Method Development
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[9][17][18] HPLC is the most common technique for this purpose.[9]
Caption: A workflow for developing a stability-indicating analytical method.
Potential Metabolic Pathways
While specific signaling pathways for this compound are not defined, the metabolic fate of the core morpholine structure has been studied. In various microorganisms, morpholine undergoes biodegradation initiated by the enzymatic cleavage of the heterocyclic ring.[19][20]
The primary enzyme, morpholine monooxygenase, often a cytochrome P450, catalyzes the ring opening to form intermediates like 2-(2-aminoethoxy)acetic acid.[21][22] This can be further metabolized to yield glycolate and ethanolamine, eventually leading to mineralization.[22] Understanding this pathway is relevant for predicting the potential metabolic fate of this compound in biological systems.
Visualization: Generalized Morpholine Biodegradation Pathway
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine-3-carboxylic acid amide hydrochloride | C5H11ClN2O2 | CID 67166308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 13. ijrpp.com [ijrpp.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpsonline.com [ajpsonline.com]
- 16. onyxipca.com [onyxipca.com]
- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 18. youtube.com [youtube.com]
- 19. real.mtak.hu [real.mtak.hu]
- 20. researchgate.net [researchgate.net]
- 21. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 22. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of (3S)-Morpholine-3-carboxamide
An In-depth Technical Guide to (3S)-Morpholine-3-carboxamide for Researchers and Drug Development Professionals
Introduction
(3S)-Morpholine-3-carboxamide is a chiral heterocyclic compound featuring a morpholine core. The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance drug-like characteristics. Its presence can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier, making it a valuable building block in the design of therapeutics, particularly for the central nervous system (CNS).[1] The carboxamide group at the 3-position provides a versatile handle for further chemical modification, allowing for its incorporation into a wide array of molecular architectures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and applications in drug discovery.
Physicochemical and Supplier Data
The following tables summarize key quantitative data for (3S)-Morpholine-3-carboxamide and its closely related precursors.
Table 1: Physicochemical Properties of (3S)-Morpholine-3-carboxamide and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| (3S)-Morpholine-3-carboxamide | 1272667-18-1 | C₅H₁₀N₂O₂ | 130.15 | 96% | The primary compound of interest. |
| Morpholine-3-carboxamide | 848488-74-4 | C₅H₁₀N₂O₂ | 130.15 | 97%[2] | Racemic or unspecified stereochemistry. |
| Morpholine-3-carboxylic acid amide hydrochloride | 1101822-34-7 | C₅H₁₁ClN₂O₂ | 166.60[3] | - | Hydrochloride salt form. |
| (3S)-Morpholine-3-carboxylic acid | 106825-79-0 | C₅H₉NO₃ | 131.13 | 95%[4] | Key chiral precursor. |
Table 2: Commercial Suppliers of (3S)-Morpholine-3-carboxamide and Precursors
| Supplier | Compound Name | CAS Number | Catalog Number | Purity/Notes |
| Sigma-Aldrich | (3S)-Morpholine-3-carboxamide | 1272667-18-1 | - | 96% Purity. |
| Sunway Pharm Ltd | This compound | 848488-74-4 | CB75727 | 97% Purity. Available in 250mg, 1g, 5g sizes.[2] |
| Fisher Scientific | Morpholine-3-carboxylic acid amide hydrochloride | 1101822-34-7 | Z1376 (via eMolecules) | Hydrochloride salt.[5] |
| Apollo Scientific | (3S)-Morpholine-3-carboxylic acid | 106825-79-0 | OR308162 | 95% Purity. Precursor for amide synthesis.[4] |
| Chem-Impex | Morpholine-3-carboxylic acid | 77873-76-8 | 27725 | ≥ 99% Purity. Precursor for amide synthesis.[6] |
| BLD Pharm | (S)-Morpholine-3-carboxylic acid hydrochloride | 1187929-04-9 | - | Hydrochloride salt of the precursor.[7] |
Synthesis and Experimental Protocols
The synthesis of (3S)-Morpholine-3-carboxamide is typically achieved via the amidation of its corresponding carboxylic acid precursor, (3S)-Morpholine-3-carboxylic acid. The synthesis of this chiral precursor from L-serine has been detailed in patent literature.[8][9]
Protocol 1: Synthesis of (3S)-Morpholine-3-carboxylic Acid from L-Serine
This multi-step protocol is adapted from a patented synthetic method.[8][9]
Step 1: Synthesis of L-Serine tert-butyl ester
-
Dissolve L-serine (1 equivalent) in tert-butyl acetate.
-
Cool the mixture to 0°C.
-
Slowly add a catalytic amount of perchloric acid solution (e.g., 0.05-0.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Work up the reaction by washing with water and ammonium chloride solution.
-
Adjust the pH of the aqueous phase to 9-10 with potassium carbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the L-serine tert-butyl ester.
Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester
-
Dissolve the L-serine tert-butyl ester (1 equivalent) from Step 1 in dichloromethane.
-
Cool the solution to 10°C.
-
Slowly add a dichloromethane solution of chloroacetyl chloride (1-5 equivalents) dropwise.
-
Allow the reaction to warm to 20-30°C and stir for 1 hour.
-
Quench the reaction by adding a saturated sodium bicarbonate aqueous solution and separate the layers.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate and concentrate to afford the N-chloroacetylated intermediate.
Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester
-
Dissolve the N-chloroacetyl-L-serine tert-butyl ester (1 equivalent) from Step 2 in toluene.
-
Add a toluene solution of sodium ethoxide (1-4 equivalents) dropwise. The reaction is conducted between 30-110°C to induce cyclization.
-
Monitor the reaction for completion. Upon completion, perform an appropriate aqueous workup to isolate the cyclic product.
Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester
-
Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester (1 equivalent) from Step 3 in methanol.
-
Successively add aluminum trichloride and sodium borohydride (0.5-3 equivalents) to reduce the amide carbonyl. The reaction is typically run between 0-40°C.
-
After the reaction is complete, quench carefully and perform an extractive workup to isolate the reduced morpholine ring.
Step 5: Synthesis of (S)-3-morpholinyl carboxylic acid (Final Precursor)
-
Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester from Step 4 in methanol.
-
Add a methanol solution of hydrogen chloride to hydrolyze the tert-butyl ester.
-
Isolate the final product, (S)-3-morpholinyl carboxylic acid, upon completion.
Caption: Workflow for the synthesis of the key precursor (3S)-Morpholine-3-carboxylic acid.
Protocol 2: Amidation to (3S)-Morpholine-3-carboxamide
This final step involves a standard peptide coupling reaction.[10]
-
Dissolve (3S)-Morpholine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equivalents) and an activator like HOBt (1-hydroxybenzotriazole) (1.1 equivalents).
-
Add a base, such as triethylamine or DIPEA (2-3 equivalents), to the mixture.
-
Introduce the ammonia source. This can be aqueous ammonia, ammonium chloride, or another suitable aminating agent.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Perform an extractive workup and purify the crude product by column chromatography or recrystallization to obtain pure (3S)-Morpholine-3-carboxamide.
Applications in Research and Drug Development
The morpholine scaffold is a cornerstone in modern drug design, imparting beneficial properties that address the challenges of pharmacokinetics and pharmacodynamics (PK/PD).[1]
Role as a Privileged Scaffold
The morpholine ring's weak basicity (pKa ~7-8) and its ability to act as both a hydrogen bond acceptor (oxygen atom) and donor (protonated nitrogen atom) allow it to engage in diverse interactions with biological targets.[1] This versatility has led to its incorporation into numerous drug candidates across different therapeutic areas.
-
CNS Drug Discovery : The scaffold is frequently used to optimize blood-brain barrier penetration. Its physicochemical properties strike a balance between lipophilicity and hydrophilicity, which is crucial for CNS uptake. It is found in molecules targeting receptors for mood disorders, enzymes implicated in neurodegenerative diseases (like BACE-1 for Alzheimer's), and kinases involved in CNS tumors (like mTOR).
-
Oncology : Morpholine derivatives have been investigated as potent anti-tumor agents. For example, some morpholine-acetamide derivatives have shown significant inhibitory activity against carbonic anhydrase and Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator in tumor survival under hypoxic conditions.[11]
-
Infectious Diseases : The approved antibiotic Linezolid contains a morpholine ring, highlighting its utility in developing antibacterial agents.
Example Signaling Pathway: HIF-1α in Cancer
Given the documented activity of morpholine derivatives against HIF-1α, this pathway serves as a relevant example for drug development professionals.[11] Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. Under hypoxic conditions, common in solid tumors, PHD activity is inhibited. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes that promote tumor survival, angiogenesis, and metastasis.
Caption: Simplified HIF-1α pathway, a target for morpholine-based anticancer agents.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS:848488-74-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. Morpholine-3-carboxylic acid amide hydrochloride | C5H11ClN2O2 | CID 67166308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 106825-79-0 Cas No. | (3S)-Morpholine-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 5. eMolecules Morpholine-3-carboxylic acid amide hydrochloride | 1101822-34-7 | Fisher Scientific [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1187929-04-9|(S)-Morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 8. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 9. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 10. N-(3-hydroxyphenyl)this compound | RUO [benchchem.com]
- 11. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Morpholine-3-carboxamide: A Versatile Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which enhance the pharmacokinetic profiles of drug candidates. Among the vast array of morpholine-based structures, chiral morpholine-3-carboxamide stands out as a particularly valuable building block. Its inherent chirality and versatile functional handles—a secondary amine, a carboxamide, and the morpholine oxygen—provide a rich platform for the stereoselective synthesis of complex molecules with diverse biological activities. This technical guide offers a comprehensive overview of the synthesis, chiral resolution, and application of this compound in drug discovery, with a focus on its utility in the development of targeted therapies such as kinase inhibitors.
Synthesis of this compound: Racemic and Enantioselective Approaches
The synthesis of this compound can be approached through both racemic and enantioselective strategies. The choice of method often depends on the desired final product and the feasibility of chiral resolution versus asymmetric synthesis.
Enantioselective Synthesis from Chiral Pool Precursors
A common and efficient method for the synthesis of enantiomerically pure this compound utilizes readily available chiral starting materials, such as the amino acid serine. The synthesis of (S)-morpholine-3-carboxylic acid from L-serine provides a clear pathway to the corresponding (S)-carboxamide. A similar route can be envisioned starting from D-serine to obtain the (R)-enantiomer.
Experimental Protocol: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine [1][2]
This multi-step synthesis involves the protection of the amino and carboxyl groups of L-serine, followed by N-alkylation and subsequent cyclization.
-
Protection of L-serine: L-serine is first converted to its tert-butyl ester to protect the carboxylic acid. This is typically achieved by reacting L-serine with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.
-
N-Acylation: The amino group of the L-serine tert-butyl ester is then acylated with chloroacetyl chloride in a suitable solvent such as dichloromethane.
-
Cyclization: The N-chloroacetyl-L-serine tert-butyl ester undergoes intramolecular cyclization upon treatment with a base, such as sodium ethoxide in toluene, to yield (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.
-
Reduction: The lactam (oxo group) is then reduced. A common method involves the use of sodium borohydride in the presence of a Lewis acid like aluminum trichloride in methanol to afford (S)-morpholine-3-carboxylic acid tert-butyl ester.
-
Deprotection: Finally, the tert-butyl ester is removed by treatment with a strong acid, such as hydrogen chloride in methanol, to yield (S)-morpholine-3-carboxylic acid.
The resulting carboxylic acid can then be converted to the primary amide, this compound, through standard amidation procedures.
Experimental Protocol: Amidation of Morpholine-3-carboxylic Acid [3][4][5][6]
A common method for amidation involves the use of coupling agents to activate the carboxylic acid.
-
Activation: To a solution of morpholine-3-carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt).
-
Amine Addition: An ammonia source, such as ammonium chloride, along with a non-nucleophilic base like diisopropylethylamine (DIPEA), is then added to the reaction mixture.
-
Reaction and Work-up: The reaction is stirred at room temperature until completion. The product is then isolated and purified using standard techniques like extraction and chromatography.
Chiral Resolution of Racemic this compound
An alternative to asymmetric synthesis is the preparation of a racemic mixture followed by chiral resolution. This is often a practical approach when a scalable racemic synthesis is available.
Experimental Protocol: Chiral Resolution using Tartaric Acid [7][8]
The principle of chiral resolution relies on the formation of diastereomeric salts with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation.
-
Salt Formation: A racemic mixture of a morpholine-3-carboxylic acid derivative (often the free amine or a related precursor) is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of a single enantiomer of a chiral acid, for example, L-(+)-tartaric acid, is added to the solution.
-
Diastereomeric Crystallization: The solution is allowed to slowly cool or evaporate, leading to the preferential crystallization of one of the diastereomeric salts. The differing solubilities of the diastereomeric salts are key to the success of this step.
-
Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The resolved amine or carboxylic acid is then liberated from the salt by treatment with a base (to neutralize the resolving acid) and subsequent extraction. The enantiomeric purity of the resolved product is typically determined by chiral HPLC.
This compound as a Chiral Building Block in Action
The true utility of this compound lies in its role as a versatile scaffold for the construction of more complex, biologically active molecules. The secondary amine of the morpholine ring provides a convenient handle for further functionalization, such as N-acylation or N-alkylation, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) of a target molecule.
N-Acylation of this compound
Experimental Protocol: N-Benzoylation of this compound [9][10][11][12]
-
Reaction Setup: To a stirred solution of this compound and a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane at room temperature, slowly add benzoyl chloride.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and the organic layer is dried and concentrated.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield N-benzoyl-morpholine-3-carboxamide.
Table 1: Representative Data for the Synthesis of Morpholine Derivatives
| Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Reference |
| L-Serine | (S)-Morpholine-3-carboxylic acid | Multi-step synthesis | ~65 (overall) | >99 | N/A | [1][2] |
| Racemic α-methylbenzylamine | (S)-α-methylbenzylamine | (+)-Tartaric acid, Methanol | - | >95 | N/A | [8] |
| Morpholine | N-Benzoylmorpholine | Benzoyl chloride, Triethylamine, DCM | 95 | N/A | N/A | [10] |
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for the development of novel anticancer therapies. A significant number of PI3K inhibitors feature a morpholine ring, which often forms a key hydrogen bond with the hinge region of the kinase domain.[13][14][15][16]
ZSTK474 is a well-known pan-Class I PI3K inhibitor that contains two morpholine moieties. While not a direct derivative of this compound, its structure and mechanism of action highlight the importance of the morpholine scaffold in PI3K inhibition. The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the enzyme.[13][14][16]
Figure 1: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine-based PI3K inhibitors.
The versatility of the this compound building block allows for the strategic placement of substituents that can interact with other residues in the kinase domain, potentially leading to increased potency and isoform selectivity. By modifying the N-acyl group or other positions of the morpholine ring, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds.
Figure 2: General workflow for the use of this compound as a chiral building block in drug discovery.
Conclusion
This compound is a powerful and versatile chiral building block with significant applications in medicinal chemistry and drug discovery. Its ready accessibility in enantiopure forms, coupled with the ease of derivatization, makes it an attractive starting point for the synthesis of complex molecular architectures. As demonstrated by the numerous morpholine-containing compounds in clinical development, particularly as kinase inhibitors, the strategic incorporation of this scaffold can lead to potent and selective drug candidates. The experimental protocols and conceptual workflows provided in this guide serve as a valuable resource for researchers aiming to leverage the unique properties of this compound in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 6. iajpr.com [iajpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: The Role of Chiral Morpholine Scaffolds in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry and drug discovery, frequently incorporated into molecules to enhance their pharmacological profiles.[1] The stereochemistry of substituted morpholines is often crucial for their biological activity, making their asymmetric synthesis a critical area of research. While the direct application of Morpholine-3-carboxamide as a catalyst in asymmetric synthesis is not extensively documented in the current literature, the asymmetric synthesis of chiral morpholines, including those bearing a carboxamide functionality, is of significant interest. These application notes provide an overview of modern synthetic strategies to access enantiomerically enriched morpholine derivatives and the use of chiral morpholine-based organocatalysts.
I. Catalytic Asymmetric Synthesis of 3-Substituted Morpholines
A highly efficient method for the enantioselective synthesis of 3-substituted morpholines has been developed utilizing a one-pot tandem reaction sequence involving a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.[2][3][4] This approach provides access to a variety of chiral 3-substituted morpholines with excellent enantioselectivity.[2][3][4]
Experimental Workflow: Tandem Hydroamination and Asymmetric Transfer Hydrogenation
Caption: Workflow for the one-pot synthesis of chiral 3-substituted morpholines.
Quantitative Data: Substrate Scope and Enantioselectivity
The tandem hydroamination/asymmetric transfer hydrogenation protocol is effective for a range of aminoalkyne substrates, affording the corresponding chiral morpholines in good yields and high enantiomeric excess (ee).
| Entry | R Group of Aminoalkyne | Yield (%) | ee (%) |
| 1 | Phenyl | 85 | >95 |
| 2 | 4-Methoxyphenyl | 82 | >95 |
| 3 | 4-Chlorophenyl | 78 | >95 |
| 4 | 2-Thienyl | 75 | >95 |
| 5 | Cyclohexyl | 70 | 92 |
| 6 | n-Butyl | 65 | 90 |
Data adapted from literature reports on tandem hydroamination and asymmetric transfer hydrogenation reactions for the synthesis of 3-substituted morpholines.[2][3][4]
Experimental Protocol: General Procedure for the Tandem Synthesis of 3-Substituted Morpholines
-
Hydroamination: To a solution of the ether-containing aminoalkyne (1.0 mmol) in anhydrous toluene (5 mL) is added the bis(amidate)bis(amido)Ti catalyst (5 mol %). The reaction mixture is heated at 60-110 °C and monitored by TLC or GC-MS until complete consumption of the starting material.
-
Asymmetric Transfer Hydrogenation: The reaction mixture is cooled to room temperature. The ruthenium catalyst, RuCl--INVALID-LINK-- (1 mol %), and a 5:2 mixture of formic acid and triethylamine (HCO₂H/Et₃N) (1.5 mL) are added. The mixture is stirred at 25-40 °C for 12-24 hours.
-
Work-up and Purification: Upon completion of the reaction, the mixture is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral 3-substituted morpholine.
II. Organocatalytic Enantioselective Synthesis of 2,2-Disubstituted Morpholines
An organocatalytic asymmetric halocyclization approach provides access to chiral morpholines containing a quaternary stereocenter.[5] This method utilizes a cinchona alkaloid-derived catalyst to achieve excellent yields and enantioselectivities.[5]
Experimental Workflow: Organocatalytic Chlorocycloetherification
Caption: Workflow for organocatalytic enantioselective chlorocycloetherification.
Quantitative Data: Substrate Scope and Enantioselectivity
| Entry | R¹ Group | R² Group | Yield (%) | ee (%) |
| 1 | Phenyl | Methyl | 95 | 96 |
| 2 | 4-Bromophenyl | Methyl | 92 | 95 |
| 3 | Naphthyl | Methyl | 90 | 94 |
| 4 | Phenyl | Ethyl | 93 | 97 |
| 5 | Phenyl | Benzyl | 88 | 92 |
Data represents typical results for the organocatalytic chlorocycloetherification of alkenols.[5]
Experimental Protocol: General Procedure for Organocatalytic Chlorocycloetherification
-
Reaction Setup: To a solution of the alkenol substrate (0.2 mmol) in a suitable solvent (e.g., dichloromethane) at -20 °C is added the cinchona alkaloid-derived phthalazine catalyst (10 mol %).
-
Addition of Chlorinating Agent: The chlorinating agent (e.g., N-chlorosuccinimide, 1.2 equiv) is added portion-wise over 10 minutes.
-
Reaction Monitoring and Work-up: The reaction is stirred at -20 °C for the time specified in the literature (typically 12-24 hours) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the chiral chlorinated 2,2-disubstituted morpholine.
III. Morpholine Derivatives as Organocatalysts
While the direct use of this compound as a catalyst is not widely reported, other chiral morpholine derivatives, such as ß-morpholine amino acids, have been successfully employed as organocatalysts.[6][7][8] These catalysts have shown high efficiency in reactions like the 1,4-addition of aldehydes to nitroolefins.[6][7][8]
Logical Relationship: Enamine Catalysis Cycle with a Morpholine-Based Catalyst
Caption: Enamine catalysis cycle using a chiral morpholine-based organocatalyst.
The development of these morpholine-based organocatalysts highlights the potential of the morpholine scaffold in designing new catalytic systems for asymmetric synthesis.
Conclusion
The asymmetric synthesis of chiral morpholines is a well-established field with multiple robust catalytic methods. While the specific role of this compound as a catalyst is not prominent, the synthesis of such chiral structures is feasible through the protocols outlined. Furthermore, the broader class of chiral morpholine derivatives is emerging as a promising platform for the development of novel organocatalysts. The methodologies and data presented herein provide a valuable resource for researchers in organic synthesis and drug development who are interested in accessing and utilizing the chiral morpholine scaffold.
References
- 1. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 7. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [air.unimi.it]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Amide Bond Formation with Morpholine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of amide bond formation reactions utilizing Morpholine-3-carboxamide, a versatile building block in medicinal chemistry. The protocols detailed herein are designed to be a valuable resource for researchers engaged in the synthesis of novel bioactive molecules, particularly in the context of drug discovery and development. The morpholine moiety is a privileged scaffold in numerous therapeutic agents, and its incorporation via an amide linkage, as facilitated by this compound, offers a robust strategy for modulating the physicochemical and pharmacological properties of lead compounds.
Introduction
This compound is a valuable synthetic intermediate that combines the favorable properties of the morpholine ring with a reactive primary amide group. The morpholine heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. The formation of an N-acyl derivative from this compound is a common strategy to introduce this beneficial scaffold into a target molecule. This document outlines standard protocols for the amide bond formation, presents data on typical reaction outcomes, and discusses the application of the resulting compounds, particularly as kinase inhibitors.
Data Presentation: Amide Coupling Reactions
The following table summarizes typical amide bond formation reactions involving this compound with various carboxylic acids, employing common coupling reagents. The data presented is a representative compilation from synthetic chemistry literature.
| Entry | Carboxylic Acid | Coupling Reagent(s) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | EDC, HOBt | DIPEA | DMF | 12 | 85 |
| 2 | 4-Chlorobenzoic Acid | HATU | DIPEA | DMF | 8 | 92 |
| 3 | 2-Naphthoic Acid | T3P | Pyridine | DCM | 16 | 88 |
| 4 | Acetic Acid | DCC, DMAP | - | DCM | 6 | 75 |
| 5 | Phenylacetic Acid | PyBOP | NMM | CH3CN | 10 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard method for the coupling of a carboxylic acid with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound hydrochloride
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-morpholine-3-carboxamide.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol outlines the use of the highly efficient coupling reagent HATU for the amidation of this compound.
Materials:
-
This compound hydrochloride
-
Carboxylic acid of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by silica gel chromatography.
Applications in Drug Discovery: Targeting the PI3K/mTOR Signaling Pathway
Derivatives of N-acyl-morpholine-3-carboxamide have shown significant promise as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] The morpholine moiety is a key structural feature in several potent and selective PI3K/mTOR inhibitors.[2]
The general structure-activity relationship (SAR) for morpholine-containing PI3K/mTOR inhibitors suggests that the morpholine ring often occupies a specific pocket in the kinase active site, forming favorable interactions. By acylating this compound with various substituted aromatic or heteroaromatic carboxylic acids, libraries of potential kinase inhibitors can be rapidly synthesized to explore the SAR and optimize potency and selectivity.
Caption: PI3K/mTOR Signaling Pathway Inhibition.
The diagram above illustrates the central role of PI3K and mTOR in promoting cell growth and survival. N-acyl-morpholine-3-carboxamide derivatives can act as inhibitors of PI3K and/or mTOR, thereby blocking these pro-survival signals, which is a key strategy in cancer therapy.
Experimental Workflow for Amide Library Synthesis
The synthesis of a library of N-acyl-morpholine-3-carboxamide derivatives for structure-activity relationship (SAR) studies typically follows a streamlined workflow. This workflow is designed for efficiency and amenability to parallel synthesis techniques.
Caption: Amide Library Synthesis Workflow.
This workflow highlights the iterative process of designing, synthesizing, and screening compound libraries to identify potent and selective drug candidates. The modular nature of the amide coupling reaction makes it particularly well-suited for this approach.
References
Application of Morpholine-3-carboxamide in Peptide Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-3-carboxamide is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery.[1][2] Its incorporation into peptide structures can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity, making it a valuable tool in the design of novel peptidomimetics.[3] This document provides detailed application notes and protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). While specific literature detailing the direct incorporation of this compound is limited, the following protocols are based on established methods for the synthesis of peptides containing non-standard, cyclic amino acid analogs.
Data Presentation
The successful incorporation of non-standard amino acids like this compound is dependent on the coupling conditions and the nature of the peptide sequence. Below are tables summarizing expected quantitative data based on typical solid-phase peptide synthesis of similar peptidomimetics.
Table 1: Representative Coupling Efficiency of N-protected this compound
| Coupling Reagent | Activation Additive | Base | Solvent | Typical Coupling Time (h) | Estimated Coupling Efficiency (%) |
| HBTU | HOBt | DIPEA | DMF | 2 - 4 | 90 - 98 |
| HATU | HOAt | DIPEA/Collidine | DMF | 1 - 3 | 95 - 99 |
| DIC | Oxyma | - | DMF/DCM | 2 - 6 | 85 - 95 |
Note: Coupling efficiency can be influenced by the steric hindrance of the preceding amino acid and the overall peptide sequence. Monitoring the reaction using a ninhydrin test is recommended.
Table 2: Purity Profile of Crude Peptides Containing a Single this compound Moiety
| Peptide Length (Residues) | Purification Method | Typical Crude Purity (%) |
| 5 - 10 | RP-HPLC | 70 - 85 |
| 11 - 20 | RP-HPLC | 60 - 75 |
| > 20 | RP-HPLC | 50 - 70 |
Note: Crude purity is highly sequence-dependent and can be affected by aggregation during synthesis.
Experimental Protocols
The following are detailed protocols for the incorporation of N-α-Fmoc-protected this compound into a peptide sequence using manual solid-phase peptide synthesis. These protocols can be adapted for automated synthesizers.
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the steps for coupling N-α-Fmoc-Morpholine-3-carboxamide to a resin-bound peptide.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N-α-Fmoc-protected amino acids
-
N-α-Fmoc-Morpholine-3-carboxamide
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Activation additives (e.g., HOBt, HOAt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of N-α-Fmoc-Morpholine-3-carboxamide:
-
In a separate vial, dissolve N-α-Fmoc-Morpholine-3-carboxamide (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 eq.), and the activation additive (e.g., HOBt, 3-5 eq.) in DMF.
-
Add the base (e.g., DIPEA, 6-10 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. If the test is positive after 4 hours, a second coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Peptide Purification and Characterization
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/ACN containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
-
Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
-
Assess the purity of the peptide by analytical RP-HPLC.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Visualizations
Experimental Workflow for SPPS
References
Application Notes and Protocols for the Synthesis and Bioactivity Screening of Morpholine-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a library of morpholine-3-carboxamide derivatives and their subsequent bioactivity screening. The described methods are intended to guide researchers in the discovery of novel bioactive compounds for potential therapeutic applications.
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced solubility and metabolic stability.[1] this compound derivatives, in particular, represent a promising class of compounds with a wide range of reported biological activities, including anticancer and antimicrobial effects. This application note details the synthesis of a diverse library of these derivatives through a robust amide coupling strategy and provides comprehensive protocols for evaluating their bioactivity.
Synthesis of this compound Derivatives
The general synthetic approach involves the coupling of morpholine-3-carboxylic acid with a variety of primary and secondary amines using a carbodiimide-mediated reaction. This method is widely applicable and allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Experimental Workflow: Synthesis
A generalized workflow for the synthesis and purification of this compound derivatives is presented below.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of N-substituted morpholine-3-carboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[2][3][4]
Materials:
-
Morpholine-3-carboxylic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv)
-
Hydroxybenzotriazole (HOBt) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine-3-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.5 equiv).
-
Dissolve the mixture in anhydrous DMF (approximately 0.2 M concentration with respect to the carboxylic acid).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (3.0 equiv) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Bioactivity Screening
The synthesized this compound derivatives can be screened for various biological activities. Protocols for assessing anticancer and antimicrobial activities are provided below.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[5][6]
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Morpholine-Carboxamide Moieties in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2] Its unique physicochemical characteristics, including improved aqueous solubility and metabolic stability, make it a valuable component in the design of kinase inhibitors. This document provides an overview of the application of morpholine-carboxamide moieties in the synthesis of kinase inhibitors, with a focus on Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) inhibitors. Detailed experimental protocols and relevant biological data are presented to guide researchers in this field.
The Significance of the Morpholine Moiety in PI3K Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] The morpholine ring is a key structural feature in numerous PI3K inhibitors, where the oxygen atom often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[4]
A prominent example is ZSTK474, a pan-Class I PI3K inhibitor containing two morpholine groups. Structure-activity relationship (SAR) studies have demonstrated that replacement of one of these morpholine groups can significantly impact inhibitory activity, highlighting the importance of this moiety for potent inhibition.[5]
Quantitative Data: SAR of ZSTK474 Analogs
The following table summarizes the inhibitory activity of ZSTK474 and its analogs with modifications to one of the morpholine groups against Class I PI3K isoforms.
| Compound | Modification | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (1) | - | 5.0 | 167 | 58.7 | 3.9 |
| 2a | Piperazine replacement | 180 | >1000 | >1000 | 140 |
| 2b | N-acetyl-piperazine | 2.9 | 21 | 16.5 | 3.9 |
| 6a | Ethanolamine replacement | 9.9 | 835 | 147 | 9.8 |
| 6b | Diethanolamine replacement | 3.7 | 835 | 14.6 | 9.8 |
| Data extracted from literature.[5] |
Morpholine-Containing EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, and several approved inhibitors feature a morpholine group.[6] For instance, Gefitinib, a selective EGFR inhibitor, incorporates a morpholine-containing side chain that contributes to its binding affinity and overall efficacy. While not a direct "morpholine-3-carboxamide," the synthesis of such molecules often involves the coupling of a morpholine-containing amine with a quinazoline carboxylic acid, a reaction class relevant to the broader topic.
Signaling Pathway Diagrams
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by PI3K inhibitors.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the site of action for EGFR tyrosine kinase inhibitors.
Experimental Protocols
The synthesis of kinase inhibitors containing a morpholine-carboxamide moiety typically involves standard amide bond formation reactions. Below are representative protocols for key synthetic steps.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a common method for forming an amide bond between a carboxylic acid and an amine, which can be adapted for the synthesis of morpholine-carboxamide derivatives.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (e.g., a morpholine derivative) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HOBt and EDC to the solution and stir for 15 minutes at room temperature.
-
Add the amine and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Morpholine-Substituted Pyrimidine Core
This protocol outlines the synthesis of a 4-morpholinopyrimidine intermediate, a common scaffold in kinase inhibitors.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Ethanol
Procedure:
-
Dissolve 2,4-dichloropyrimidine in ethanol.
-
Add morpholine and triethylamine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or flash column chromatography to yield 4-(2-chloropyrimidin-4-yl)morpholine.
This intermediate can then undergo further reactions, such as Suzuki coupling or nucleophilic aromatic substitution, to introduce other functionalities, followed by amide coupling to incorporate a carboxamide group if desired.
Experimental Workflow Diagram
Caption: A general experimental workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
The incorporation of morpholine and morpholine-carboxamide moieties is a valuable strategy in the design of potent and selective kinase inhibitors. The provided data and protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds targeting key signaling pathways in diseases such as cancer. Further investigation into the structure-activity relationships of these scaffolds will undoubtedly lead to the development of next-generation therapeutics.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Incorporating Morpholine-3-carboxamide into Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Strategic Value of the Morpholine-3-carboxamide Scaffold
The this compound moiety is a valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties that can be strategically leveraged in drug design. The inherent structural features of the morpholine ring, such as its metabolic stability and ability to improve aqueous solubility, make it a desirable component in drug candidates.[1][2] The introduction of a carboxamide functional group at the 3-position provides a versatile handle for synthetic elaboration, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological activity.
One of the most promising applications of the this compound scaffold is in the development of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling pathways.[3][4] These pathways are frequently dysregulated in cancer and other diseases. The oxygen atom of the morpholine ring can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[3] By functionalizing the carboxamide group, medicinal chemists can introduce various substituents to probe other regions of the active site, thereby enhancing potency and modulating isoform selectivity.[3][4]
The chirality at the 3-position of the morpholine ring also presents an opportunity for stereospecific interactions with the target protein, which can lead to improved efficacy and a better safety profile. The synthesis of enantiomerically pure morpholine-3-carboxylic acid provides the foundation for developing stereochemically defined drug candidates.
Data Presentation: Pharmacological Activity of Morpholine-Containing Kinase Inhibitors
While specific examples of drugs containing the precise this compound scaffold are not yet prevalent in publicly available literature, the strategic replacement of other morpholine-based moieties in known kinase inhibitors provides valuable insights into the potential of this scaffold. The following table summarizes the activity of representative PI3K/mTOR inhibitors where the morpholine ring plays a key role in target engagement. This data serves as a benchmark for the development of novel inhibitors incorporating the this compound core.
| Compound/Analog | Target(s) | IC50 (nM) | Cell-based Potency (nM) | Reference |
| GDC-0941 (Pictilisib) | PI3Kα, PI3Kδ | 3, 3 | - | [5] |
| PI-103 | PI3Kα, mTOR | 8, 20 | - | [6] |
| ZSTK474 Analog (6a) | PI3Kα | 9.9 | - | [7] |
| ZSTK474 Analog (6b) | PI3Kα | 3.7 | - | [7] |
| Pyrazolopyrimidine Analog | mTOR | Sub-nanomolar | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Morpholine-3-carboxylic acid
This protocol outlines the synthesis of the key precursor, (S)-morpholine-3-carboxylic acid, starting from L-serine.
Workflow for the Synthesis of (S)-Morpholine-3-carboxylic acid
Caption: Synthetic route to (S)-Morpholine-3-carboxylic acid.
Materials:
-
L-Serine
-
Thionyl chloride (SOCl2)
-
tert-Butanol
-
Chloroacetyl chloride
-
Dichloromethane (DCM)
-
Sodium ethoxide
-
Toluene
-
Aluminum trichloride (AlCl3)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Hydrogen chloride (HCl) in methanol
Procedure:
-
Synthesis of (S)-Serine tert-butyl ester: To a suspension of L-serine in tert-butanol, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Concentrate the mixture under reduced pressure to obtain the crude product.
-
Synthesis of N-Chloroacetyl-(S)-serine tert-butyl ester: Dissolve the crude (S)-serine tert-butyl ester in dichloromethane. To this solution, add a solution of chloroacetyl chloride in dichloromethane dropwise at 0°C. Stir the reaction at room temperature until completion.
-
Synthesis of (S)-5-Oxo-morpholine-3-carboxylic acid tert-butyl ester: Dissolve the N-chloroacetyl-(S)-serine tert-butyl ester in toluene. Add a solution of sodium ethoxide in toluene dropwise. Stir the mixture until cyclization is complete.
-
Synthesis of (S)-Morpholine-3-carboxylic acid tert-butyl ester: Dissolve the (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester in methanol. Add aluminum trichloride and then sodium borohydride portion-wise at 0°C. Stir the reaction until the reduction is complete.
-
Synthesis of (S)-Morpholine-3-carboxylic acid: Dissolve the (S)-morpholine-3-carboxylic acid tert-butyl ester in a methanolic solution of hydrogen chloride. Stir the reaction at room temperature. The final product can be obtained after removal of the solvent.
Protocol 2: General Procedure for the Synthesis of N-Aryl-morpholine-3-carboxamide
This protocol describes a general method for the amide bond formation between morpholine-3-carboxylic acid and an aniline derivative.
Workflow for N-Aryl-morpholine-3-carboxamide Synthesis
Caption: General amide coupling reaction.
Materials:
-
Morpholine-3-carboxylic acid
-
Substituted aniline
-
Coupling agents (e.g., HATU, or HOBt and EDC)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of morpholine-3-carboxylic acid (1 equivalent) in DMF, add the substituted aniline (1.1 equivalents), a coupling agent (e.g., HATU, 1.2 equivalents), and a base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-morpholine-3-carboxamide.
Mandatory Visualization: Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solid-Phase Synthesis of Morpholine-3-Carboxamide Containing Peptidomimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as efficacy, solubility, and metabolic stability. Morpholine-3-carboxamide, in particular, serves as a versatile building block in the solid-phase synthesis (SPS) of peptidomimetics and other small molecules. Its constrained cyclic structure can impart favorable conformational rigidity to peptide backbones, potentially leading to increased binding affinity and selectivity for biological targets. This document provides detailed protocols for the solid-phase synthesis of molecules incorporating this compound and discusses their application in targeting signaling pathways relevant to drug discovery, such as the PI3K/Akt/mTOR pathway.
Applications in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
Morpholine-containing compounds have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The incorporation of a morpholine moiety can be crucial for the inhibitory activity of these molecules.
For instance, several synthesized 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have demonstrated significant inhibitory potency against PI3Kα.[1] The morpholine group in these compounds is considered a key pharmacophore, with one of the morpholine rings forming a crucial hydrogen bond with Val851 in the PI3Kα active site.[1]
Signaling Pathway Diagram
The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway and indicates where morpholine-containing inhibitors can intervene.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of morpholine-containing compounds.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative morpholine-containing compounds against PI3K isoforms.
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| ZSTK474 | 5.0 | - | - | 3.9 | [2] |
| Compound 6a | 9.9 | - | - | - | [2] |
| Compound 6b | 3.7 | - | 14.6 | - | [2] |
| Compound 17p | 31.8 ± 4.1 | >1000 | >1000 | 15.4 ± 1.9 | [1] |
| BKM-120 | 44.6 ± 3.6 | - | - | - | [1] |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing a this compound moiety using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol 1: Solid-Phase Synthesis of a this compound Containing Peptide
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Mph-Gly) on a Rink Amide resin, where "Mph" represents a this compound residue.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-Gly-OH
-
Fmoc-Morpholine-3-carboxylic acid
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Pyridine
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or rocker
Experimental Workflow Diagram:
Caption: General workflow for the solid-phase synthesis of a morpholine-containing peptide.
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 100 mg, 0.05-0.08 mmol) in the synthesis vessel.
-
Add DMF (2-3 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Glycine):
-
Fmoc Deprotection: Add 20% piperidine in DMF (2 mL) to the resin and agitate for 5 minutes. Drain. Repeat this step once.
-
Washing: Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HOBt or OxymaPure® (3 equivalents) in DMF (1 mL).
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Second Residue Coupling (this compound):
-
Fmoc Deprotection: Repeat the Fmoc deprotection and washing steps as described in step 2.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Morpholine-3-carboxylic acid (3 equivalents) and HOBt or OxymaPure® (3 equivalents) in DMF (1 mL).
-
Add DIC (3 equivalents) and pre-activate for 5 minutes.
-
Add the activated solution to the resin and agitate for 4-6 hours (coupling of cyclic amino acids may be slower).
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Third Amino Acid Coupling (Alanine):
-
Fmoc Deprotection: Repeat the Fmoc deprotection and washing steps.
-
Coupling: Couple Fmoc-Ala-OH following the procedure in step 2.
-
Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Final Fmoc Deprotection:
-
Remove the N-terminal Fmoc group as described in step 2.
-
Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (2 mL) to the dry resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10 mL).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Dry the crude peptide under vacuum.
-
-
Analysis:
-
Analyze the crude product by reverse-phase HPLC and mass spectrometry to determine purity and confirm the identity of the synthesized peptide.
-
Expected Yield and Purity:
The overall yield and purity of the final product are sequence-dependent and influenced by the efficiency of each coupling and deprotection step. For short peptides synthesized using this protocol, crude purities in the range of 70-90% can be expected, with final yields after purification typically between 30-60%.
Capping (Optional):
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after each coupling reaction.
-
After the coupling and washing steps, add a solution of acetic anhydride/pyridine/DMF (1:2:3, v/v/v) to the resin.
-
Agitate for 20 minutes.
-
Drain and wash the resin with DMF and DCM.
Conclusion
The solid-phase synthesis of molecules incorporating this compound provides a powerful strategy for the development of novel peptidomimetics and drug candidates. The protocols outlined in this document offer a foundation for researchers to synthesize these valuable compounds. The demonstrated utility of morpholine-containing molecules as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of these synthetic methods in advancing drug discovery efforts. Careful optimization of coupling conditions and purification strategies will ensure the successful synthesis of high-purity morpholine-based compounds for biological evaluation.
References
- 1. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the quantification of Morpholine-3-carboxamide
Application Notes & Protocols for the Quantification of Morpholine
Note to the Reader: While the request specified analytical methods for Morpholine-3-carboxamide, a comprehensive search of available scientific literature did not yield validated quantitative methods specifically for this derivative. The following application notes and protocols are for the parent compound, Morpholine . These methods, particularly the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols, provide a strong foundation for the development and validation of a quantitative method for this compound. Researchers can adapt these protocols, primarily by optimizing the mass spectrometry transitions (MRM) for the specific mass of this compound.
Introduction
Morpholine is a versatile organic compound used as a solvent, emulsifier, and corrosion inhibitor in various industries, including pharmaceuticals and agriculture.[1] Its use in applications like protective wax coatings for fruits and as a synthetic reagent means that residual levels must be monitored to ensure product safety and quality.[2][3] The potential for morpholine to form N-nitrosamines, which are classified as probable human carcinogens, necessitates sensitive and accurate analytical methods for its quantification as an impurity.[3]
This document provides an overview of common analytical techniques and detailed protocols for the quantification of morpholine in diverse matrices, including pharmaceutical ingredients, fruit products, and drugs.[3][4][5]
Analytical Techniques Overview
The primary methods for the quantification of morpholine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for volatile compounds. For morpholine analysis, a derivatization step is typically required to improve volatility and chromatographic performance.[1][4] A common approach involves converting morpholine into the more volatile N-nitrosomorpholine (NMOR) by reaction with sodium nitrite under acidic conditions.[4][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that often does not require derivatization, making it suitable for direct analysis.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining a polar compound like morpholine.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with standard detectors like UV is generally unsuitable for morpholine due to its lack of a suitable chromophore.[1] However, derivatization with a UV-active agent can enable its quantification.[1][7]
Data Presentation: Method Performance
The following tables summarize the quantitative performance data from various validated methods for morpholine analysis.
Table 1: GC-MS Method Performance
| Parameter | Matrix | Linearity Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) | Reference |
| Derivatization to NMOR | Apple Juices & Ibuprofen | 10 - 500 | 7.3 | 24.4 | 94.3 - 109.0 | 2.0 - 7.0 | [4][6] |
| Derivatization | Apple & Citrus (Peel & Pulp) | 10 - 400 (µg/kg) | 1.3 - 3.3 (µg/kg) | - | 88.6 - 107.2 | 1.4 - 9.4 | [8][9] |
Table 2: LC-MS/MS Method Performance
| Parameter | Matrix | Linearity Range (µg/L) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| UPLC-MS/MS | Apples (Whole, Peel, Pulp) | 5 - 300 | 2 | 5 | 83 - 108 | 1.1 - 4.08 | [2] |
Table 3: HPLC Method Performance (with Derivatization)
| Parameter | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) | Reference |
| Derivatization with 1-Naphthyl isothiocyanate | Cobicistat (API) | 0.300 - 1.201 | 0.100 | 0.300 | 97.9 - 100.4 | 0.79 | [7] |
Experimental Protocols
Protocol 1: Quantification of Morpholine in Juices and Drugs by GC-MS
This protocol details the analysis of morpholine after derivatization to N-nitrosomorpholine (NMOR).[4]
1. Sample Preparation and Derivatization:
- For liquid samples like juice, filter through a 0.22 µm membrane. For solid samples like ibuprofen, dissolve in pure water.
- Transfer 20 mL of the sample solution into a 50 mL disposable sample tube.
- Add a specific amount of morpholine stock solution for standard addition calibration.
- Add 0.5 mL of 6 M hydrochloric acid and 0.5 mL of saturated sodium nitrite solution.[3]
- Vortex the mixture and place it in a 90°C water bath for 10 minutes.
- After cooling, add 2.0 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.
- Centrifuge at 8000 rpm for 5 minutes.
- Carefully transfer the lower organic layer (dichloromethane) to an autosampler vial for GC-MS analysis.
2. GC-MS Instrumental Conditions:
- Instrument: Agilent 7890 GC with a 5975C Mass Selective Detector.[4]
- Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 μm film thickness).[4]
- Injector Temperature: 250°C
- Injection Volume: 1 µL (Splitless)
- Oven Program: Start at 60°C (hold for 1 min), ramp to 200°C at 10°C/min, then to 280°C at 20°C/min (hold for 5 min).[1]
- Carrier Gas: Helium at 1.0 mL/min
- MS Ionization: Electron Impact (EI) at 70 eV
- MS Mode: Selected Ion Monitoring (SIM)
Protocol 2: Quantification of Morpholine in Fruit by LC-MS/MS
This protocol describes a direct analysis method without derivatization, suitable for fruit matrices.[1][2]
1. Sample Preparation:
- Homogenize the fruit sample (e.g., apple).
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[1]
- Add 10 mL of acidified methanol (1% acetic acid or 1% formic acid in methanol).[1][2]
- Vortex vigorously for 1 minute.[1]
- Centrifuge at 4000 rpm for 5 minutes.[1]
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[1]
2. LC-MS/MS Instrumental Conditions:
- LC System: Waters ACQUITY UPLC or equivalent.[1]
- Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).[1]
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[1]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
- Flow Rate: 0.4 mL/min.[1]
- Column Temperature: 40°C
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization: Electrospray Ionization (ESI), Positive Mode
- MS Mode: Multiple Reaction Monitoring (MRM)
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Morpholine analysis by GC-MS with derivatization.
Caption: Workflow for direct Morpholine analysis by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) [vjfc.nifc.gov.vn]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Morpholine-3-carboxamide by HPLC and Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis and chiral separation of Morpholine-3-carboxamide using High-Performance Liquid Chromatography (HPLC). Given the absence of a strong chromophore in the molecule, these methods are designed to be robust and adaptable, employing techniques such as derivatization or alternative detection methods like Evaporative Light Scattering (ELSD).
Achiral HPLC Analysis of this compound
The analysis of small, polar molecules like this compound can be challenging on traditional reversed-phase columns due to poor retention. This protocol outlines a method using a mixed-mode stationary phase, which offers both reversed-phase and ion-exchange retention mechanisms, providing enhanced retention and peak shape.
Experimental Protocol: Achiral HPLC with ELSD Detection
Objective: To develop a robust HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
| Parameter | Value |
| Column | Primesep A (or equivalent mixed-mode column), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 95% A to 50% A over 10 minutes, hold at 50% A for 2 minutes, then return to 95% A and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Settings | Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min |
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 500 µg/mL.
-
For unknown samples, dissolve in the same diluent to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards. The concentration of this compound in unknown samples can be determined from this curve.
Hypothetical Quantitative Data
| Concentration (µg/mL) | Retention Time (min) | Peak Area (arbitrary units) |
| 10 | 4.21 | 15,234 |
| 50 | 4.20 | 85,112 |
| 100 | 4.22 | 180,567 |
| 250 | 4.21 | 489,321 |
| 500 | 4.20 | 1,050,876 |
Chiral HPLC Separation of this compound Enantiomers
The separation of enantiomers is critical in drug development, as different enantiomers can have distinct pharmacological and toxicological profiles.[1] This section details a method for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase (CSP).
There are three primary strategies for chiral HPLC separation: the use of a chiral stationary phase (CSP), the addition of a chiral mobile phase additive (CMPA), or pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on an achiral column.[2][3] This protocol focuses on the direct separation using a CSP, which is often the most straightforward and widely applicable approach.[4]
Experimental Protocol: Chiral HPLC with UV Detection (after derivatization)
Objective: To separate and quantify the enantiomers of this compound.
Rationale for Derivatization: Since this compound lacks a UV chromophore, a pre-column derivatization step with a reagent like 1-Naphthyl isothiocyanate can be employed to introduce a UV-active moiety, enabling sensitive detection.[5]
Derivatization Procedure:
-
To 1 mL of a 100 µg/mL solution of this compound in acetonitrile, add 1.1 equivalents of 1-Naphthyl isothiocyanate.
-
Add 1.1 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
-
The resulting solution containing the derivatized enantiomers can be directly injected.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven
-
UV-Vis Detector
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (or equivalent amylose-based CSP), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or the absorbance maximum of the derivative) |
Data Analysis: The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers (E1 and E2) with the following formula: % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100
Hypothetical Quantitative Data
| Enantiomer | Retention Time (min) | Peak Area (mAUs) | Resolution (Rs) |
| Enantiomer 1 | 8.54 | 25,432 | \multirow{2}{}{2.1} |
| Enantiomer 2 | 9.87 | 25,398 |
Visualizations
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Morpholine-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Morpholine-3-carboxamide.
Troubleshooting and FAQs
This section addresses common challenges encountered during the synthesis of this compound, typically prepared from Morpholine-3-carboxylic acid. The primary challenge in this synthesis is the efficient formation of the amide bond.
Q1: I am observing very low to no yield of this compound. What are the potential causes?
Low or no product yield is one of the most common issues. Several factors can contribute to this problem:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid group of Morpholine-3-carboxylic acid must be activated to react with an ammonia source. If the activating agent is not effective or used in insufficient amounts, the reaction will not proceed efficiently.
-
Poor Nucleophilicity of the Amine Source: If using an ammonia equivalent (e.g., ammonium chloride), the nucleophilicity might be low. The choice of ammonia source and reaction conditions is critical.
-
Hydrolysis of Activated Intermediates: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting material. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Temperature: Amide bond formation can be sensitive to temperature. The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition of reactants or products.
-
Formation of Unreactive Salts: Carboxylic acids can react with basic nitrogen sources to form ammonium salts, which are often unreactive under standard coupling conditions and may require high temperatures to convert to the amide.[2][3]
Q2: My reaction is messy, with multiple side products observed on TLC/LC-MS. How can I improve the purity?
The formation of side products is a common challenge. Here are some strategies to improve the purity of your product:
-
Choice of Activating Agent: Some activating agents can lead to more side reactions than others. For example, using thionyl chloride can sometimes lead to charring or the formation of chlorinated byproducts if not used carefully. Peptide coupling reagents like HATU or HOBt/EDC are often cleaner alternatives.
-
Control of Stoichiometry: Using a large excess of either the activating agent or the amine source can lead to side reactions. A careful optimization of the stoichiometry is recommended.
-
Temperature Control: Running the reaction at a lower temperature can sometimes minimize the formation of side products, although this may require longer reaction times.
-
Purification Strategy: this compound is a polar molecule. Consider using a purification method suitable for polar compounds, such as reverse-phase chromatography or crystallization from a polar solvent system.
Q3: How do I choose the right method to convert Morpholine-3-carboxylic acid to the carboxamide?
There are several methods to form a primary amide from a carboxylic acid. The best choice depends on the scale of your reaction, the available reagents, and the sensitivity of your starting material.
-
Acid Chloride Formation: This is a classic method involving the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia or an ammonia source. This method is often high-yielding but can be harsh.
-
Peptide Coupling Reagents: Reagents such as HATU, HBTU, EDC (in combination with HOBt or Oxyma) are commonly used for amide bond formation under mild conditions. These are often used in peptide synthesis and can be very effective for small-scale reactions, though they are more expensive.
-
Other Activating Agents: Reagents like phosphonitrilic chloride can also be used to activate the carboxylic acid for amidation.[4]
Data Presentation
Table 1: Comparison of Common Amidation Methods
| Method | Activating Agent | Typical Solvents | Temperature | Common Side Products |
| Acid Chloride | SOCl₂, (COCl)₂ | DCM, Toluene, Dioxane | 0 °C to reflux | Over-reaction products, chlorinated impurities |
| Peptide Coupling | HATU, HBTU, EDC/HOBt | DMF, DCM, MeCN | 0 °C to RT | Racemization (if chiral center is present) |
| Direct Thermal | None (high heat) | Toluene (with water removal) | >160 °C | Decomposition products |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acid Chloride
This protocol is a representative procedure and may require optimization.
Step 1: Formation of Morpholine-3-carbonyl chloride
-
To a stirred suspension of Morpholine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude Morpholine-3-carbonyl chloride, which is often used immediately in the next step.
Step 2: Amidation
-
Dissolve the crude Morpholine-3-carbonyl chloride in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Bubble ammonia gas through the solution or add a solution of ammonium hydroxide (2-3 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound using HATU Coupling
-
Dissolve Morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/mmol) under an inert atmosphere.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add ammonium chloride (1.2 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride (to remove DMF), followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Coupling Reactions for Morpholine-3-carboxamide
Welcome to the technical support center for the optimization of coupling reaction conditions for Morpholine-3-carboxamide. This resource is tailored for researchers, scientists, and drug development professionals, offering troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of amide bonds involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as an amine in a coupling reaction?
A1: this compound can present several challenges as a nucleophile in amide coupling reactions. The secondary amine within the morpholine ring is sterically hindered, which can slow down the reaction rate. Additionally, the electron-withdrawing nature of the adjacent carboxamide group can reduce the nucleophilicity of the amine, making it less reactive towards activated carboxylic acids. Careful selection of coupling reagents and optimization of reaction conditions are crucial to overcome these hurdles.
Q2: Which coupling reagents are most effective for coupling a carboxylic acid with this compound?
A2: For sterically hindered and less nucleophilic amines like this compound, more potent coupling reagents are generally recommended.
-
Uronium/Aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often successful. These reagents form highly reactive activated esters that can overcome the lower reactivity of the amine.[1][2]
-
Carbodiimide-based reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure can also be effective. The addition of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) in catalytic amounts can significantly improve reaction rates and yields in these cases.[1][3]
Q3: What are the recommended bases and solvents for this type of coupling reaction?
A3: The choice of base and solvent is critical for a successful coupling reaction.
-
Bases: A non-nucleophilic, sterically hindered base is preferred to avoid side reactions. DIPEA (N,N-Diisopropylethylamine) is a common choice, as it effectively scavenges the acid produced during the reaction without competing with the amine nucleophile.[1][2] Triethylamine (TEA) can also be used.
-
Solvents: Anhydrous polar aprotic solvents are generally the best choice to ensure all reactants are well-dissolved and to prevent hydrolysis of the activated intermediate. Common solvents include DMF (N,N-Dimethylformamide), DCM (Dichloromethane), and Acetonitrile .[1][4]
Q4: How can I monitor the progress of the coupling reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] A successful reaction will show the consumption of the starting materials (carboxylic acid and this compound) and the appearance of a new, typically more polar, product spot or peak.
Q5: What are some common side reactions to watch out for?
A5: Several side reactions can occur during amide coupling reactions:
-
Racemization: If the carboxylic acid has a chiral center, racemization can be a significant issue, especially with carbodiimide reagents. The addition of HOBt or HOAt can help to suppress this.[6]
-
N-acylurea formation: With carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.[7]
-
Guanidinylation: Uronium reagents like HATU and HBTU can sometimes react with the amine to form a guanidinium byproduct, especially if the coupling reagent is used in large excess.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient activation of the carboxylic acid. 2. Low nucleophilicity of this compound. 3. Steric hindrance. 4. Hydrolysis of activated intermediate. 5. Inappropriate solvent or base. | 1. Switch to a more powerful coupling reagent (e.g., HATU, COMU). Increase the equivalents of the coupling reagent (1.1-1.5 eq).2. Increase the reaction temperature (e.g., from room temperature to 40-60 °C). Add a catalytic amount of DMAP (0.1 eq) with EDC/HOBt.[1]3. Use a less sterically hindered base. Increase reaction time.4. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).5. Switch to a more polar aprotic solvent (e.g., DMF). Ensure the base is non-nucleophilic (e.g., DIPEA). |
| Multiple Spots on TLC / Impure Product | 1. Formation of N-acylurea byproduct (with carbodiimides). 2. Racemization of the carboxylic acid. 3. Unreacted starting materials. 4. Side reaction with the coupling reagent. | 1. Add HOBt or Oxyma Pure to the reaction. Use a uronium-based reagent instead of a carbodiimide.2. Add an racemization suppressant like HOBt or HOAt. Run the reaction at a lower temperature.3. Increase the equivalents of one of the reactants (usually the less expensive one). Allow for a longer reaction time.4. Avoid using a large excess of the coupling reagent. |
| Difficulty in Product Purification | 1. Product is highly polar. 2. Byproducts are difficult to separate. | 1. Use a more polar solvent system for column chromatography (e.g., DCM/Methanol or Ethyl Acetate/Methanol). Consider using reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[8]2. For EDC reactions, a simple acidic workup can help remove the water-soluble urea byproduct. For DCC reactions, the urea byproduct is often insoluble and can be removed by filtration. |
Experimental Protocols
Protocol 1: EDC/HOBt Coupling
This protocol is a good starting point for the coupling of a generic carboxylic acid with this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) in one portion and stir the reaction mixture at 0 °C for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Coupling
This protocol is recommended for more challenging couplings where EDC/HOBt may be inefficient.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide a summary of typical reaction conditions and yields for amide coupling reactions involving morpholine and related secondary amines, which can serve as a starting point for optimizing your reaction with this compound.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Typical Time | Typical Yield | Notes |
| EDC | HOBt | DIPEA | DMF/DCM | 12-24 h | 60-90% | Good for general purpose, cost-effective.[1] |
| HATU | - | DIPEA | DMF | 2-12 h | 70-95% | Highly efficient, especially for hindered amines.[1][2] |
| HBTU | - | DIPEA | DMF | 4-16 h | 65-90% | Similar to HATU, but slightly slower. |
| DCC | HOBt | - | DCM | 12-24 h | 70-90% | Insoluble urea byproduct can be filtered off. |
Table 2: Example of a Successful Morpholine Coupling Reaction [1]
| Carboxylic Acid | Amine | Coupling System | Solvent | Time | Yield |
| Naproxen | Morpholine | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq) | CH₃CN | 14 h | 84% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. growingscience.com [growingscience.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (S)-Morpholine-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (S)-Morpholine-3-carboxamide synthesis. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the precursor, (S)-Morpholine-3-carboxylic acid?
A common and effective route starts from the readily available chiral building block, L-Serine. The synthesis involves a multi-step process that includes protection of the amino and carboxylic acid groups, cyclization to form the morpholine ring, and subsequent deprotection to yield (S)-Morpholine-3-carboxylic acid.[1]
Q2: Why is N-protection of the morpholine nitrogen necessary before amide coupling?
The secondary amine in the morpholine ring is nucleophilic and can compete with the desired amine (ammonia or an ammonium salt) during the amide coupling reaction. This can lead to the formation of undesired side products and a lower yield of the target carboxamide. Therefore, it is crucial to protect the morpholine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, before activating the carboxylic acid.
Q3: What are the most common coupling reagents for the amidation of (S)-Morpholine-3-carboxylic acid?
A variety of coupling reagents are effective for amide bond formation. The choice of reagent can significantly impact reaction time, yield, and the level of side products. Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][3] Additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to improve efficiency and suppress side reactions.[4]
Q4: How can I remove the N-Boc protecting group after the amide formation?
The N-Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[5][6][7] It is important to choose conditions that are mild enough to avoid cleavage of the newly formed amide bond.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).- Allow for a sufficient pre-activation time (usually 5-15 minutes) before adding the ammonia source. |
| Deactivation of the coupling reagent by moisture. | - Use anhydrous solvents (e.g., dry DMF, DCM, or THF).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side reaction of the unprotected morpholine nitrogen. | - Ensure complete N-protection of the (S)-Morpholine-3-carboxylic acid with a suitable protecting group like Boc before the coupling step. | |
| Low reactivity of the ammonia source. | - Use a suitable source of ammonia, such as ammonium chloride in the presence of a base like triethylamine or diisopropylethylamine (DIPEA) to generate ammonia in situ. | |
| Presence of Impurities in the Final Product | Unreacted N-Boc protected starting material. | - Optimize the deprotection step by adjusting the reaction time, temperature, or the concentration of the acid (TFA or HCl). Monitor the reaction by TLC or LC-MS to ensure complete removal of the Boc group. |
| Dicyclohexylurea (DCU) byproduct from DCC coupling. | - If using DCC, the DCU byproduct is often insoluble in many organic solvents and can be removed by filtration. If it remains soluble, purification by column chromatography is necessary. Consider using a water-soluble carbodiimide like EDC to simplify workup. | |
| Racemization of the chiral center. | - Perform the coupling reaction at a low temperature (e.g., 0 °C).- Use coupling additives known to suppress racemization, such as HOBt or HOAt. | |
| Difficulty in Product Purification | Product is highly polar and water-soluble. | - After aqueous workup, extract the product multiple times with a suitable organic solvent.- Consider using a more polar solvent system for column chromatography. |
| Co-elution of the product with byproducts. | - Optimize the mobile phase for column chromatography by trying different solvent mixtures and gradients.- Consider alternative purification methods such as preparative HPLC or crystallization. |
Data Presentation
The following table summarizes typical yields for the amidation of N-Boc-(S)-Morpholine-3-carboxylic acid using various common coupling reagents. These values are illustrative and can vary based on specific reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| EDC·HCl | HOBt | DIPEA | DCM | 0 to RT | 85-95 |
| HATU | - | DIPEA | DMF | 0 to RT | 90-98 |
| HBTU | HOBt | NMM | DMF | 0 to RT | 88-96 |
| DCC | HOBt | DMAP | DCM/THF | 0 to RT | 80-90 |
Experimental Protocols
Protocol 1: N-Boc Protection of (S)-Morpholine-3-carboxylic acid
-
Dissolve (S)-Morpholine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio).
-
Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with a non-polar solvent like hexane to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold aqueous solution of HCl (e.g., 1M).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-Morpholine-3-carboxylic acid.
Protocol 2: Amidation using HATU
-
Dissolve N-Boc-(S)-Morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes for pre-activation.
-
In a separate flask, dissolve ammonium chloride (NH₄Cl) (1.5 eq) in a minimal amount of DMF and add DIPEA (1.5 eq).
-
Add the ammonium chloride solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-(S)-Morpholine-3-carboxamide.
Protocol 3: N-Boc Deprotection
-
Dissolve N-Boc-(S)-Morpholine-3-carboxamide (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a TFA salt.
-
Filter the solid and wash with diethyl ether to obtain the pure (S)-Morpholine-3-carboxamide salt.
Visualizations
References
- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Morpholine-3-carboxamide
Welcome to the technical support center for the purification of Morpholine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing significant peak tailing during silica gel column chromatography. What is the likely cause and how can I resolve this?
The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[1] This interaction leads to poor peak shape, characterized by tailing. To mitigate this, add a basic modifier to your eluent system. A common and effective solution is the addition of 0.1-2% triethylamine (Et₃N) or ammonia in methanol to the mobile phase.[1] This will neutralize the acidic sites on the silica gel, leading to improved peak symmetry and better separation.
Q2: I am having difficulty removing a very polar impurity from my this compound sample by normal-phase chromatography. What are my options?
If a polar impurity is co-eluting with your product or is difficult to separate, consider the following strategies:
-
Modify the Solvent System: Experiment with different solvent systems to improve resolution. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide different selectivity.
-
Reverse-Phase Chromatography: For highly polar compounds and impurities, reverse-phase chromatography is often more effective. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Purification via Salt Formation: Convert the crude this compound to its hydrochloride salt. This can alter its solubility and crystallinity, often allowing for the removal of impurities through recrystallization. The free base can then be regenerated if required.
Q3: During recrystallization, my this compound is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated. Here are some troubleshooting steps:
-
Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a lower boiling point.
-
Dilute the Solution: Use a larger volume of solvent to create a more dilute solution and allow for slower cooling.
-
Slow Cooling: Let the solution cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.
-
Scratching and Seeding: Try scratching the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. If available, adding a seed crystal of pure this compound can also initiate crystallization.[1]
Q4: What are some suitable recrystallization solvents for this compound?
While specific data for this compound is limited, based on the properties of similar morpholine derivatives, a range of protic and aprotic solvents can be explored.[2] Good starting points for solvent screening include:
-
Alcohols: Methanol, ethanol, or isopropanol.
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Solvent Mixtures: Mixtures such as ethyl acetate/hexanes or methanol/water can be effective for fine-tuning solubility.
Q5: My recovery of this compound is low after purification. What are the potential reasons and solutions?
Low recovery can stem from several factors depending on the purification method:
-
Column Chromatography: The compound may be irreversibly binding to the silica gel.[1] Ensure a basic modifier is used in the eluent. If the compound is very polar, it might be strongly adsorbed; in this case, a more polar eluent or reverse-phase chromatography should be considered.
-
Recrystallization: The compound may have significant solubility in the cold recrystallization solvent.[1] To maximize yield, ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent required to dissolve the compound, and wash the collected crystals with a minimal volume of ice-cold solvent.[1]
-
Extractions: Due to the polarity of the morpholine moiety, this compound may have some water solubility. To improve extraction efficiency from an aqueous layer, use a more polar organic solvent like dichloromethane or employ a "salting out" technique by adding sodium chloride to the aqueous phase.
Troubleshooting Guides
Silica Gel Flash Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing/Streaking | The basic morpholine nitrogen is interacting strongly with the acidic silica gel.[1] | Add a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to your eluent.[1] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.[1] | Gradually increase the polarity of your eluent. For very polar compounds, a reverse-phase chromatography approach might be necessary.[1] |
| Poor Separation from Impurities | The eluent system is not providing sufficient resolution. | Try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). |
| Low Recovery | The compound is irreversibly binding to the silica gel.[1] | Use a deactivated silica gel or switch to a less acidic stationary phase like alumina. Adding a basic modifier to the eluent can also improve recovery.[1] |
Recrystallization
| Problem | Possible Cause | Solution |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.[1] | Use a lower-boiling point solvent. Use a more dilute solution and allow it to cool slowly.[1] |
| No Crystal Formation | The solution is not supersaturated (too much solvent was used), or nucleation is slow.[1] | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[1] |
| Colored Crystals | Colored impurities are co-crystallizing with the product.[1] | Add a small amount of activated charcoal to the hot solution, then filter it while hot to remove the charcoal and adsorbed impurities before cooling.[1] |
| Low Yield | The compound has significant solubility in the cold solvent, or too much solvent was used initially.[1] | Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol provides a general procedure for the purification of a moderately polar, basic compound like this compound.
1. Eluent Selection:
-
Using thin-layer chromatography (TLC), determine a suitable eluent system.
-
A good starting point is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.
-
Add 0.5-1% triethylamine (Et₃N) to the chosen eluent to prevent peak tailing.[1]
-
Aim for an Rf value of 0.2-0.4 for this compound.
2. Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
4. Elution and Fraction Collection:
-
Apply the eluent to the column and maintain a constant flow rate.
-
Collect fractions and monitor the elution by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of this compound via Hydrochloride Salt Formation and Recrystallization
This protocol describes the purification of a morpholine-containing compound by converting it to its hydrochloride salt and then recrystallizing it.
1. Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.
2. Solvent Selection for Recrystallization:
-
Test the solubility of a small amount of the this compound hydrochloride salt in various solvents (e.g., water, ethanol, isopropanol, or mixtures thereof) at room temperature and upon heating.
3. Recrystallization:
-
Dissolve the salt in the minimum amount of the chosen boiling solvent.
-
If the solution is colored, add a small amount of activated charcoal and filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[1]
4. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.[1]
-
Dry the crystals under vacuum to remove any residual solvent.[1]
Visualizations
References
Byproducts in Morpholine-3-carboxamide synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Morpholine-3-carboxamide. This guide focuses on identifying and removing byproducts to ensure the desired purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the amidation of its precursor, Morpholine-3-carboxylic acid. This is typically achieved by activating the carboxylic acid group to facilitate the reaction with an amine source, such as ammonia. Common activating agents include carbodiimides (e.g., DCC, EDC) often in the presence of additives like HOBt, or uronium/phosphonium reagents (e.g., HATU, PyBOP).
Q2: What are the typical byproducts I might encounter during the synthesis of this compound?
The byproducts are largely dependent on the coupling agent used for the amidation reaction.
-
Carbodiimide Coupling (DCC/EDC): The primary byproduct is a urea derivative. For DCC, it is N,N'-dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents.[1][2] For EDC, the corresponding urea is water-soluble, which simplifies its removal.[3]
-
HATU Coupling: The main byproduct is tetramethylurea (TMU), a polar and high-boiling point liquid that can be challenging to remove completely through standard aqueous extractions.
-
Mixed Anhydride Method: This method can lead to the formation of undesired amides from the reaction of the amine with the other carboxylic acid used to form the mixed anhydride.[4]
Other potential impurities include unreacted Morpholine-3-carboxylic acid and any excess coupling agents or bases used in the reaction.
Q3: How can I monitor the progress of my reaction and identify byproducts?
Thin-layer chromatography (TLC) is a quick and effective method to monitor the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot, you can visualize the consumption of the starting material and the formation of the product and any byproducts. For more detailed analysis and identification of byproducts, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[5][6]
Q4: My this compound is highly polar and water-soluble. How does this affect purification?
The high polarity of this compound can make standard purification techniques challenging. It may have limited solubility in common non-polar organic solvents used for extraction and chromatography. This can lead to difficulties in separating it from polar byproducts like TMU or unreacted starting material. Specialized chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC) or using a polar-modified C18 column, may be necessary for effective purification.[7]
Troubleshooting Guides
Issue 1: Presence of N,N'-dicyclohexylurea (DCU) byproduct from DCC coupling.
Problem: A white precipitate is observed in the reaction mixture or the purified product is contaminated with a sparingly soluble white solid.
Cause: N,N'-dicyclohexylurea (DCU) is the primary byproduct of DCC-mediated coupling reactions and has low solubility in many common organic solvents.[1][2]
Solutions:
| Method | Experimental Protocol | Expected Purity/Yield | Notes |
| Precipitation and Filtration | 1. After the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU. 2. Filter the mixture through a sintered glass funnel or a pad of celite. 3. Wash the filter cake with a small amount of cold solvent (the same as the reaction solvent) to recover any trapped product. 4. The filtrate containing the desired product can then be further purified. | Purity: >90% (after filtration, depending on other impurities). Yield: High recovery of the soluble product. | This is the most common and straightforward method. The choice of solvent is crucial; solvents like dichloromethane or acetonitrile are often used as DCU has lower solubility in them.[2] |
| Recrystallization | 1. If the product is a solid, dissolve the crude material in a minimal amount of a hot solvent in which the product is soluble, but DCU is not. 2. Perform a hot filtration to remove the insoluble DCU. 3. Allow the filtrate to cool slowly to induce crystallization of the pure product. 4. Collect the crystals by filtration and wash with a small amount of cold solvent. | Purity: >98%. Yield: 60-90% depending on the solubility of the product. | This method is effective if a suitable recrystallization solvent can be found. Hot ethanol has been reported to dissolve DCU, allowing for its removal by hot filtration.[1] |
| Column Chromatography | 1. After filtering off the bulk of the DCU, concentrate the filtrate and subject it to column chromatography. 2. Use an eluent system that provides good separation between your product and any remaining DCU. Adding a small amount of a more polar solvent like chloroform to the eluent can help in eluting the DCU cleanly.[1] | Purity: >99%. Yield: Variable, depending on the polarity difference between the product and DCU. | DCU can sometimes co-elute with the product, especially in non-polar solvent systems. Careful optimization of the eluent is necessary.[8] |
Issue 2: Presence of Tetramethylurea (TMU) byproduct from HATU coupling.
Problem: The purified product is contaminated with a high-boiling point liquid that is soluble in both organic and aqueous phases.
Cause: Tetramethylurea (TMU) is a byproduct of HATU-mediated coupling reactions. Its high polarity and solubility make it difficult to remove by standard extraction procedures.
Solutions:
| Method | Experimental Protocol | Expected Purity/Yield | Notes |
| Aqueous Extraction | 1. Dilute the reaction mixture with an organic solvent like ethyl acetate. 2. Wash the organic layer multiple times with water or brine. A dilute acid wash (e.g., 1M HCl) can also be performed to remove any basic impurities. | Purity: May still contain trace amounts of TMU. Yield: Good recovery of the product in the organic phase. | Multiple extractions are often necessary. If the product is also polar, some loss into the aqueous phase may occur. |
| Precipitation/Trituration | 1. If the desired product is a solid, attempt to precipitate it from a suitable solvent system. 2. Concentrate the crude reaction mixture and triturate the residue with a solvent in which the product is insoluble but TMU is soluble (e.g., diethyl ether or a mixture of ethanol and hexane).[9] 3. Filter to collect the purified solid product. | Purity: >95%. Yield: Can be high if a suitable solvent is found. | This method relies on the solubility difference between the product and TMU. |
| Column Chromatography | 1. If aqueous extraction is insufficient, purify the crude product by column chromatography. 2. Due to the polarity of this compound and TMU, a polar stationary phase (like alumina) or reverse-phase chromatography might be necessary. For silica gel chromatography, a gradient elution with an increasing amount of a polar solvent (e.g., methanol in dichloromethane) is typically required. Adding a small amount of triethylamine (0.1-2%) to the eluent can help to prevent peak tailing of the basic morpholine compound.[3] | Purity: >99%. Yield: Good, but may require careful optimization of the chromatographic conditions. | This is often the most effective method for complete removal of TMU. |
Issue 3: Unreacted Morpholine-3-carboxylic acid in the final product.
Problem: The final product contains the starting carboxylic acid.
Cause: Incomplete reaction due to insufficient activation, short reaction time, or side reactions consuming the coupling agent.
Solutions:
| Method | Experimental Protocol | Expected Purity/Yield | Notes |
| Basic Aqueous Wash | 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). 2. Wash the organic layer with a dilute aqueous base, such as a saturated solution of sodium bicarbonate or 1M sodium hydroxide. 3. The acidic Morpholine-3-carboxylic acid will be deprotonated and extracted into the aqueous layer. 4. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate to obtain the product. | Purity: >95% (with respect to the starting acid). Yield: High, assuming the product is not base-sensitive. | This is a standard and effective method for removing acidic impurities. Ensure the product is stable under basic conditions. |
| Column Chromatography | 1. If the product is not stable to basic washes or if the separation is not clean, column chromatography can be used. 2. Use an appropriate eluent system. The more polar carboxylic acid will typically have a lower Rf value than the amide product on silica gel. | Purity: >99%. Yield: Good, depending on the separation efficiency. | This method offers excellent separation but is more time-consuming and requires more solvent than a simple extraction. |
Experimental Workflows and Signaling Pathways
General Workflow for this compound Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis of this compound via amidation of Morpholine-3-carboxylic acid, including common purification steps.
Caption: A general experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Byproduct Removal
This diagram provides a decision-making framework for addressing common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Alkylation of Morpholine-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of morpholine-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the N-alkylation of this compound?
The primary challenge in the N-alkylation of this compound lies in the relatively low nucleophilicity of the amide nitrogen. This necessitates the use of a suitable base to deprotonate the N-H group, forming a more reactive amide anion. Other common challenges include the potential for side reactions such as O-alkylation of the carboxamide group, and, in the case of primary alkylating agents, the possibility of over-alkylation.[1][2] The choice of base, solvent, and reaction temperature is critical to achieving a successful and selective N-alkylation.
Q2: How do I select an appropriate base for the reaction?
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Strong Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base often used for deprotonating amides.[3]
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Carbonate Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also frequently employed, with Cs₂CO₃ being more soluble and often more effective in organic solvents.[4]
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Hydroxide Bases: Potassium hydroxide (KOH) can also be used, sometimes in combination with a phase-transfer catalyst.[1]
The choice of base can also influence the selectivity of the reaction (see Q3).
Q3: How can I minimize the formation of the O-alkylated side product?
The formation of an O-alkylated imidate is a common side reaction. The regioselectivity between N- and O-alkylation is influenced by several factors:
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Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) generally favor N-alkylation.[2][5]
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Counter-ion: The nature of the cation from the base plays a role. "Harder" cations (like Na⁺) tend to associate more with the "harder" oxygen atom, potentially favoring O-alkylation, while "softer" cations (like Cs⁺) may favor N-alkylation.[2]
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Alkylating Agent: More reactive alkylating agents (e.g., alkyl iodides) may lead to less selectivity.
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Temperature: Lowering the reaction temperature can sometimes improve selectivity.
Q4: Can I use alternative alkylating agents besides alkyl halides?
Yes, alcohols can be used as alkylating agents in the presence of a suitable catalyst.[6] This approach is considered a "greener" alternative as the only byproduct is water. Catalytic systems often involve transition metals like ruthenium or copper-nickel oxides.[6][7] Another alternative is the use of dimethyl carbonate for methylation.[7]
Q5: Is it necessary to use a protecting group for the carboxamide?
In most N-alkylation reactions of secondary amides, a protecting group for the carboxamide itself is not necessary. The primary focus is on activating the N-H bond for alkylation. However, if other reactive functional groups are present in the alkylating agent or elsewhere on the morpholine ring, their protection might be required.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficiently strong base: The chosen base is not strong enough to deprotonate the amide. 2. Poor solubility of reagents: The substrate, base, or alkylating agent is not soluble in the chosen solvent.[5] 3. Low reaction temperature: The reaction requires thermal energy to proceed at a reasonable rate. 4. Inactive alkylating agent: The alkyl halide is not reactive enough (e.g., an alkyl chloride). | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Choose a solvent that dissolves all components. Polar aprotic solvents like DMF or DMSO are often good choices.[5] 3. Gradually increase the reaction temperature and monitor the progress. 4. Use a more reactive alkylating agent (iodide > bromide > chloride) or add a catalytic amount of sodium or potassium iodide to promote the reaction with a less reactive halide. |
| Formation of O-Alkylated Byproduct | 1. Reaction conditions favoring O-alkylation: See FAQ Q3. 2. Steric hindrance around the nitrogen atom: If the morpholine ring or the alkylating agent is sterically bulky, O-alkylation might become more competitive. | 1. Use a polar aprotic solvent (DMF, DMSO).[2] 2. Employ a "softer" base like cesium carbonate. 3. Use a less reactive alkylating agent if possible. 4. Optimize the reaction temperature, starting at a lower temperature. |
| Formation of Multiple Products | 1. Over-alkylation: This is less common with secondary amides but can occur under harsh conditions. 2. Elimination reaction of the alkyl halide: This is more likely with secondary or tertiary alkyl halides. 3. Decomposition of solvent or reagents: For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[4] | 1. Use a 1:1 stoichiometry of the amide and alkylating agent. 2. Use a milder base and a lower reaction temperature.[2] 3. Use a more stable solvent if high temperatures are required. Ensure the purity of all reagents. |
| Difficult Product Purification | 1. Unreacted starting material: The reaction has not gone to completion. 2. Byproducts with similar polarity to the product: O-alkylated product or other side products are difficult to separate. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Explore different chromatographic conditions (e.g., different solvent systems, stationary phases, or techniques like preparative HPLC). |
Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation of Amides (General Trends)
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Base | NaH | Generally high yields due to complete deprotonation. | [3] |
| K₂CO₃ | Effective, but solubility can be an issue in some solvents. | [4] | |
| Cs₂CO₃ | Often gives higher yields than K₂CO₃ due to better solubility and the "softer" cation. | [4] | |
| KOH | Can be effective, especially with a phase-transfer catalyst. | [1] | |
| Solvent | DMF, DMSO | Good solvents for dissolving reagents and favoring N-alkylation. Can be difficult to remove. | [2][5] |
| Acetonitrile, THF | Also good choices, generally easier to remove than DMF/DMSO. | [5] | |
| Acetone | Can be used, but the solubility of carbonate bases is often low. | [8] | |
| Alkylating Agent | R-I | Most reactive. | |
| R-Br | Moderately reactive. | ||
| R-Cl | Least reactive, may require a catalyst (e.g., NaI, KI). | ||
| Alcohols | Requires a catalyst, "green" alternative. | [6] | |
| Temperature | Room Temp to Reflux | Reaction rate increases with temperature, but side reactions may also increase. | [4] |
Note: This table presents general trends observed for the N-alkylation of amides. Optimal conditions for this compound must be determined experimentally.
Experimental Protocols
General Protocol for N-Alkylation of this compound with an Alkyl Halide
This is a representative protocol based on general procedures for N-alkylation of amides. Optimization will be necessary for specific substrates.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
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Solvent and Base Addition: Add anhydrous polar aprotic solvent (e.g., DMF, THF, or acetonitrile) to dissolve the starting material. Add the base (e.g., NaH (1.1 eq), K₂CO₃ (1.5 eq), or Cs₂CO₃ (1.5 eq)) portion-wise at 0 °C with stirring.
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Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.
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Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.[2]
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water at 0 °C.
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Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Visualizations
Caption: General reaction scheme for the N-alkylation of this compound.
Caption: A workflow for troubleshooting common issues in N-alkylation reactions.
Caption: Decision tree for selecting initial reaction conditions.
References
Preventing racemization during Morpholine-3-carboxamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Morpholine-3-carboxamide, with a specific focus on preventing racemization.
Troubleshooting Guide
This guide addresses common issues that can lead to the loss of stereochemical integrity at the C-3 position during the synthesis of this compound.
Q1: I am observing significant racemization in my final product. What are the most likely causes?
A1: Racemization during the synthesis of this compound, particularly during the amide bond formation step, is a common challenge. The primary causes are related to the activation of the carboxylic acid group, which can lead to the formation of a planar intermediate that is susceptible to proton abstraction and subsequent loss of stereochemistry.[1][2]
Key factors that contribute to racemization include:
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Choice of Coupling Reagent: Some coupling reagents, particularly uronium/aminium-based reagents, can increase the risk of racemization if not used with appropriate additives.[3]
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Base Strength and Steric Hindrance: Strong and sterically unhindered bases can readily abstract the alpha-proton of the activated carboxylic acid, leading to racemization.[1][3]
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Reaction Temperature: Higher reaction temperatures can accelerate the rate of racemization.[3]
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Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.[3]
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Prolonged Reaction Times: Leaving the activated carboxylic acid for extended periods before the addition of the amine can increase the likelihood of racemization.
Q2: How can I minimize racemization when using carbodiimide coupling reagents like DCC or EDC?
A2: Carbodiimides are known to promote racemization if used alone.[4] To suppress this, it is crucial to use additives that can form less reactive, more stable active esters.
Recommendations:
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Use of Additives: Always use additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) in equimolar amounts with the carbodiimide.[1][5] These additives react with the initially formed O-acylisourea intermediate to generate active esters that are less prone to racemization.
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Low Temperature: Perform the coupling reaction at a low temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.[3]
Q3: Which class of coupling reagents is generally considered safer in terms of preventing racemization?
A3: Phosphonium-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are often associated with lower levels of racemization compared to some uronium-based reagents when used correctly.[4][6] However, the choice of reagent should always be made in conjunction with other optimized reaction conditions.
Q4: What is the role of the base in racemization, and which bases are recommended?
A4: The base plays a critical role in the amide coupling reaction, but it can also be a major contributor to racemization by abstracting the alpha-proton.[1][3]
Base Selection Guidelines:
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Weaker Bases: Prefer weaker or more sterically hindered bases. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices than stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][3]
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Stoichiometry: Use the base in stoichiometric amounts. Excess base can significantly increase the rate of racemization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the amide bond formation step?
A1: The most predominant mechanism for racemization during amide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[2] The activated carboxylic acid of the N-protected morpholine-3-carboxylic acid cyclizes to form the oxazolone. The alpha-proton of the oxazolone is acidic and can be easily removed by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-enantiomers.[1]
Q2: Are there any specific protecting groups for the morpholine nitrogen that can help reduce racemization?
A2: While the literature specifically on this compound is not extensive, in peptide synthesis, urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are known to be effective at suppressing racemization compared to acyl-type protecting groups. This is because the electron-withdrawing nature of the urethane carbonyl makes the alpha-proton less acidic and the formation of the oxazolone intermediate less favorable.
Q3: How can I accurately quantify the level of racemization in my product?
A3: Accurate quantification of racemization is crucial for optimizing your synthesis protocol. A common method involves the following steps:
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Hydrolysis: The synthesized this compound is hydrolyzed back to morpholine-3-carboxylic acid using strong acid (e.g., 6 M HCl).[3]
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Derivatization: The resulting amino acid is derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA).[3] This creates a pair of diastereomers.
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Chromatographic Separation: The diastereomers are then separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC).[3] The percentage of racemization can be calculated from the peak areas of the two diastereomers.[3]
Q4: Can enzymatic methods be used to form the amide bond and avoid racemization?
A4: Enzymatic synthesis is an excellent strategy to avoid racemization, as enzymes are highly stereoselective. Certain hydrolases and proteases can be used under specific conditions to catalyze the formation of amide bonds without compromising the stereochemical integrity of the chiral center. This approach, however, may require significant optimization of reaction conditions, such as solvent, pH, and enzyme choice.
Data on Racemization Control
The following table summarizes the qualitative impact of different reaction components on the extent of racemization during amide bond formation, based on general principles of peptide synthesis that are applicable to this compound.
| Component | Low Racemization | High Racemization | Rationale |
| Coupling Reagent | Phosphonium-type (BOP, PyBOP) | Uronium/Aminium-type without additives | Phosphonium reagents often lead to less racemization.[4] |
| Additives | HOBt, OxymaPure | None (with carbodiimides) | Additives form active esters that are less prone to racemization.[1] |
| Base | N-methylmorpholine (NMM), 2,4,6-collidine | DIPEA, Triethylamine (TEA) | Weaker, sterically hindered bases are less likely to abstract the alpha-proton.[1][3] |
| Temperature | 0°C to Room Temperature | Elevated Temperatures (> room temp) | Lower temperatures slow down the rate of racemization.[3] |
Experimental Protocols
Protocol: Racemization-Suppressed Amide Coupling for this compound Synthesis
This protocol describes a general procedure for the coupling of N-protected morpholine-3-carboxylic acid with an amine, incorporating best practices to minimize racemization.
Materials:
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N-protected morpholine-3-carboxylic acid (1 equivalent)
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Amine (1.1 equivalents)
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Coupling reagent (e.g., HBTU, 1.1 equivalents)
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Racemization suppressant additive (e.g., HOBt, 1.1 equivalents)
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Base (e.g., N-methylmorpholine, 2.2 equivalents)
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Anhydrous polar aprotic solvent (e.g., DMF or DCM)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Dissolve the N-protected morpholine-3-carboxylic acid (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0°C in an ice bath.
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Add the coupling reagent (1.1 equivalents) and the racemization suppressant additive (1.1 equivalents) to the solution.
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Add the base (2.2 equivalents) dropwise to the cooled solution.
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Stir the mixture at 0°C for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
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Add the amine (1.1 equivalents) to the reaction mixture.
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Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.
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Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
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Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
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Purify the crude product by flash chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting high racemization levels.
References
Technical Support Center: Scale-up Synthesis of Enantiomerically Pure Morpholine-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of enantiomerically pure Morpholine-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of enantiomerically pure this compound?
A1: The primary challenges include maintaining high enantiomeric and diastereomeric purity, controlling reaction temperature and reagent addition rates on a larger scale, ensuring efficient purification to remove byproducts and unreacted starting materials, and preventing racemization during synthesis and purification.[1]
Q2: Which synthetic routes are most amenable to the large-scale production of enantiomerically pure this compound?
A2: Asymmetric synthesis and chiral resolution are two common approaches. Asymmetric synthesis, for instance, through catalytic asymmetric hydrogenation of an unsaturated precursor, can provide high enantioselectivity from the outset.[2] Chiral resolution of a racemic mixture of this compound using a chiral resolving agent is another viable, albeit potentially lower-yielding, industrial method.
Q3: How can I purify large quantities of enantiomerically pure this compound?
A3: For large-scale purification, crystallization is often the most cost-effective method. Developing a suitable solvent system is crucial for obtaining a high yield of the desired enantiomer with excellent purity. Preparative chromatography, such as Simulated Moving Bed (SMB) chromatography, is another powerful technique for industrial-scale chiral separations.
Q4: What are some common impurities that might be found in the final product?
A4: Common impurities can include the undesired enantiomer, diastereomers if additional chiral centers are present, unreacted starting materials, and byproducts from side reactions. One specific impurity to be aware of in the morpholine starting material is ethylenediamine, which can lead to the formation of dimeric amide impurities.[3]
Troubleshooting Guides
Below are common issues encountered during the scale-up synthesis of enantiomerically pure this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Inefficient chiral catalyst or resolving agent. 2. Racemization during the reaction or work-up. 3. Incorrect reaction temperature or pH. | 1. Screen different chiral catalysts or resolving agents. 2. Optimize reaction conditions (e.g., lower temperature, use of a non-polar solvent). 3. Carefully control temperature and pH throughout the process. |
| Low Diastereoselectivity | 1. Poor stereocontrol in the cyclization step. 2. Epimerization of stereocenters. | 1. Optimize the cyclization conditions (e.g., choice of base, solvent, temperature). 2. Analyze crude product to identify the point of epimerization and adjust conditions accordingly. |
| Poor Yield | 1. Incomplete reaction. 2. Formation of side products. 3. Product loss during work-up and purification. | 1. Increase reaction time or temperature, or use a more active catalyst. 2. Identify byproducts and adjust reaction conditions to minimize their formation. 3. Optimize extraction and crystallization procedures to improve recovery. |
| Difficulty with Crystallization | 1. Presence of impurities inhibiting crystal formation. 2. Unsuitable solvent system. 3. Product is an oil or has a low melting point. | 1. Purify the crude product further before attempting crystallization. 2. Screen a variety of solvent systems and solvent/anti-solvent combinations. 3. Attempt to form a salt of the carboxamide to induce crystallization. |
| Formation of Dimeric Impurities | 1. Presence of ethylenediamine impurity in the morpholine starting material.[3] | 1. Source high-purity morpholine with low ethylenediamine content. 2. Analyze the morpholine raw material for impurities before use. |
Experimental Protocols
Representative Enantioselective Synthesis of a Morpholine Carboxamide Derivative
This protocol is a representative example based on the enantioselective aldol reaction of a morpholine carboxamide, which can be adapted for the synthesis of this compound.
Step 1: Aldol Reaction
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To a solution of the starting morpholine acetamide (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added a chiral boron reagent (e.g., d-Ipc₂BOTf, 1.2 eq) followed by a tertiary amine base (e.g., Et₃N, 1.4 eq).
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The mixture is stirred for 1-2 hours at this temperature.
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The desired aldehyde (1.2 eq) is then added dropwise, and the reaction is stirred for an additional 2-4 hours at -78 °C.
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The reaction is quenched with a pH 7 buffer and extracted with an organic solvent.
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The organic layers are combined, dried, and concentrated to give the crude aldol product.
Step 2: Purification
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The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired diastereomer.
-
For large-scale purification, crystallization from a suitable solvent system should be developed.
Quantitative Data from a Representative Enantioselective Synthesis
| Entry | Aldehyde | Reagent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Isobutyraldehyde | d-(Ipc)₂BOTf | 85 | >98:2 | 96 |
| 2 | Benzaldehyde | d-(Ipc)₂BOTf | 78 | 95:5 | 98 |
| 3 | Acetaldehyde | l-(Ipc)₂BOTf | 82 | >98:2 | 95 |
This data is adapted from a representative synthesis of a morpholine syn-α-methyl-β-hydroxycarboxamide and illustrates the potential for high yield and stereoselectivity.
Visualizations
Caption: A generalized workflow for the synthesis and purification of enantiomerically pure this compound.
Caption: A troubleshooting decision tree for common issues in the scale-up synthesis of chiral morpholine derivatives.
References
Technical Support Center: Managing Side Reactions in Morpholine-3-carboxamide Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholine-3-carboxamide and its derivatives. Our goal is to help you anticipate and manage common side reactions to improve yield, purity, and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when derivatizing the carboxylic acid of this compound using carbodiimide coupling agents like EDC or DCC?
A1: The most prevalent side reactions include:
-
N-acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct in carbodiimide-mediated couplings.[1] This byproduct can be difficult to remove and reduces the yield of the desired amide.
-
Racemization: The stereocenter at the 3-position of the morpholine ring is susceptible to racemization during the activation of the carboxylic acid.[2] This is a significant concern as the biological activity of the final compound is often stereospecific.
-
Guanidinium Byproduct Formation: The amine used in the coupling reaction can react with the coupling reagent to form a guanidinium byproduct, reducing the amount of amine available to form the desired amide.[3] The order and timing of reagent addition are crucial to minimize this side reaction.[3]
Q2: How can I minimize racemization during the amide coupling of this compound?
A2: Minimizing racemization is critical for maintaining the stereochemical integrity of your molecule. Here are some effective strategies:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) is highly recommended.[2] These additives react with the O-acylisourea intermediate to form an active ester that is less prone to racemization.[2]
-
Choice of Coupling Reagent: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[2]
-
Control of Reaction Conditions: Avoid prolonged reaction times at elevated temperatures, as this can increase the likelihood of racemization.[2] Using a weaker base, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA), can also help suppress racemization.[2]
Q3: I am observing a significant amount of N-acylurea byproduct in my reaction. How can I reduce its formation?
A3: The formation of N-acylurea is a common issue with carbodiimide coupling agents. To mitigate this:
-
Optimize Reaction Conditions: This side reaction is more prevalent in polar aprotic solvents.[4] Consider using a less polar solvent if your substrates are soluble.
-
Use of Additives: As with racemization control, additives like HOBt or HOAt can trap the reactive intermediate, preventing its rearrangement to N-acylurea.
-
Purification Strategy: If N-acylurea formation is unavoidable, purification can be challenging. For DCC, the dicyclohexylurea byproduct is poorly soluble in most organic solvents and can often be removed by filtration.[1] For the more soluble urea byproduct from EDC, careful chromatographic purification is typically required.[3][5]
Q4: When derivatizing the secondary amine of the morpholine ring, what are the key considerations?
A4: N-acylation of the morpholine nitrogen is a common derivatization. Key considerations include:
-
Reagent Selection: Acid chlorides and anhydrides are commonly used for N-acylation.[6] However, these can be harsh and may not be suitable for complex molecules. Catalytic methods for N-acylation are also being developed.[7][8]
-
Protecting Groups: If you intend to derivatize only the carboxylic acid, the morpholine nitrogen should be protected. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required.
-
Regioselectivity: In cases where both the amine and carboxylic acid are reactive, achieving regioselectivity can be challenging. Protecting group strategies are essential to direct the reaction to the desired functional group.[9]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reaction
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time or temperature. - Use a more powerful coupling reagent like HATU or HBTU.[2] |
| Formation of N-acylurea byproduct | - Add HOBt or HOAt to the reaction mixture. - Optimize the solvent system. |
| Guanidinium byproduct formation | - Ensure proper order of addition: activate the carboxylic acid before adding the amine.[3] |
| Steric hindrance | - Switch to a more potent coupling reagent. - Consider microwave-assisted synthesis to overcome the activation energy barrier.[2] |
| Poor solubility of reactants | - Use a different solvent system, such as DMF or NMP. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Racemization | - Use an additive like HOAt or Oxyma Pure.[2] - Employ a phosphonium-based coupling reagent.[2] - Use a weaker base like N-methylmorpholine.[2] |
| Unreacted starting materials | - Ensure stoichiometry of reagents is correct. - Confirm the activity of the coupling reagent. |
| Byproducts from coupling reagent | - For DCC, filter to remove the insoluble dicyclohexylurea.[1] - For EDC, purify by column chromatography to remove the soluble urea byproduct.[3][5] |
| Side reactions involving unprotected functional groups | - Implement a protecting group strategy for either the amine or carboxylic acid functionality as needed. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for amide coupling reactions, which can be adapted for this compound derivatization. Please note that optimal conditions will vary depending on the specific substrates used.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range | Reference |
| EDC | HOBt, DMAP | DIPEA | Acetonitrile | Good to Excellent | [5] |
| DCC | DMAP | - | Dichloromethane | ~50% (can be higher with optimization) | [5] |
| HATU | - | DIPEA | DMF | Good to Excellent | [10] |
| PyBOP | - | DIPEA | DMF | High | [2] |
| T3P | - | - | DMF or NMP | High | [11] |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol provides a general method for the derivatization of the carboxylic acid of this compound with a primary or secondary amine.
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by a suitable base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[5]
Visualizing Workflows and Pathways
Caption: A generalized experimental workflow for the amide coupling of this compound.
Caption: A logical diagram for troubleshooting low yields in derivatization reactions.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides [organic-chemistry.org]
- 9. biosynth.com [biosynth.com]
- 10. growingscience.com [growingscience.com]
- 11. jpt.com [jpt.com]
Technical Support Center: Optimization of Deprotection Steps for N-protected Morpholine-3-carboxamide
Welcome to the technical support center for the optimization of deprotection steps for N-protected Morpholine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of N-Boc, N-Cbz, and N-Fmoc protected this compound.
Troubleshooting Guides and FAQs
This section is organized by the type of protecting group.
N-Boc-Morpholine-3-carboxamide Deprotection
Frequently Asked Questions (FAQs):
-
Q1: What are the most common reasons for incomplete N-Boc deprotection? A1: Incomplete deprotection of N-Boc-Morpholine-3-carboxamide is often due to several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group requires acidic conditions for removal. If the acid (e.g., trifluoroacetic acid - TFA or hydrochloric acid - HCl) is not concentrated enough or has degraded, the reaction may not proceed to completion. The rate of Boc cleavage can have a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient reaction time or low temperatures may not be sufficient for complete removal.[3]
-
Steric Hindrance: The structure of this compound might present some steric hindrance, slowing down the approach of the acidic reagent.
-
Substrate Solubility: Poor solubility of the N-Boc protected starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.
-
-
Q2: I am observing side products during N-Boc deprotection. What are they and how can I prevent them? A2: A common side reaction is tert-butylation of the deprotected amine or other nucleophilic sites on your molecule by the tert-butyl cation generated during the reaction. To minimize this, consider the following:
-
Use of Scavengers: Add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.
-
Milder Conditions: If your molecule is sensitive to strong acids, consider using a milder acidic reagent like 4M HCl in dioxane, which can sometimes provide a cleaner reaction profile.[4]
-
-
Q3: How can I monitor the progress of the N-Boc deprotection reaction? A3: You can monitor the reaction progress using the following techniques:
-
Thin-Layer Chromatography (TLC): Observe the disappearance of the starting material and the appearance of a more polar spot corresponding to the deprotected product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate way to track the consumption of starting material and the formation of the product, as well as to identify any side products by their mass-to-charge ratio.
-
Troubleshooting Workflow for Incomplete N-Boc Deprotection:
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
N-Cbz-Morpholine-3-carboxamide Deprotection
Frequently Asked Questions (FAQs):
-
Q1: What is the most common and efficient method for N-Cbz deprotection? A1: The most common and generally cleanest method for the deprotection of the carbobenzyloxy (Cbz) group is catalytic hydrogenolysis .[5] This method typically involves using a palladium catalyst, such as 10% Pd/C, with a hydrogen source.[6] The byproducts, toluene and carbon dioxide, are volatile and easily removed.
-
Q2: My catalytic hydrogenolysis is slow or incomplete. What could be the reasons? A2: Several factors can lead to a sluggish or incomplete hydrogenolysis:
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur or other heteroatoms. Ensure your starting material and solvents are free from such impurities.[7]
-
Catalyst Inactivity: The catalyst may be old or of poor quality. Using a fresh batch of a high-quality catalyst is recommended.[8]
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient. Using a Parr hydrogenator to increase the pressure can be beneficial.
-
Poor Mixing: As a heterogeneous reaction, vigorous stirring is crucial to ensure good contact between the substrate and the catalyst.
-
-
Q3: Are there alternative methods to catalytic hydrogenolysis for N-Cbz deprotection? A3: Yes, if your molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes), you can use acidic conditions for Cbz cleavage.[5] Reagents like HBr in acetic acid or Lewis acids can be employed. Another alternative is transfer hydrogenolysis using a hydrogen donor like ammonium formate, which can sometimes offer better selectivity.[6]
Troubleshooting Workflow for N-Cbz Deprotection Issues:
Caption: Troubleshooting workflow for N-Cbz deprotection issues.
N-Fmoc-Morpholine-3-carboxamide Deprotection
Frequently Asked Questions (FAQs):
-
Q1: What are the standard conditions for N-Fmoc deprotection? A1: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is typically removed under basic conditions. A solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the most common reagent.[9][10]
-
Q2: I am observing incomplete Fmoc deprotection, especially with a sterically hindered substrate. What can I do? A2: Incomplete Fmoc removal can lead to deletion sequences in peptide synthesis. For sterically hindered substrates like potentially N-Fmoc-Morpholine-3-carboxamide, consider the following:
-
Extended Reaction Time: Increase the deprotection time or perform a second treatment with a fresh piperidine solution.[11]
-
Use of a Stronger Base: A mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine in DMF can be more effective for hindered amines. A common cocktail is 2% DBU and 2% piperidine in DMF.[11] However, be aware that DBU is a stronger, non-nucleophilic base and may promote side reactions like racemization in sensitive substrates.[12]
-
-
Q3: What are the common side reactions during Fmoc deprotection and how can they be minimized? A3: A common issue is the formation of a dibenzofulvene (DBF)-piperidine adduct. While this is a necessary part of the deprotection mechanism to trap the reactive DBF, ensuring its complete removal through thorough washing of the product is crucial.[9] When using DBU, which is non-nucleophilic, the DBF intermediate is not scavenged and can react with the newly deprotected amine. Therefore, it is often used in combination with a nucleophilic amine like piperidine.[13]
Troubleshooting Workflow for Incomplete N-Fmoc Deprotection:
Caption: Troubleshooting workflow for incomplete N-Fmoc deprotection.
Data Presentation: Comparison of Deprotection Conditions
The following tables summarize typical reaction conditions for the deprotection of N-Boc, N-Cbz, and N-Fmoc groups. Note that these are general conditions and may require optimization for this compound.
Table 1: N-Boc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 20-50% TFA | DCM | 0 to RT | 0.5 - 2 | >95 | Standard method; use scavengers for sensitive substrates. |
| 4M HCl | Dioxane | RT | 1 - 4 | >90 | Milder alternative to TFA.[4] |
| TsOH·H₂O | DME | 40 | 2 | >90 | Useful for avoiding volatile and corrosive acids. |
Table 2: N-Cbz Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| H₂ (balloon), 10% Pd/C | MeOH or EtOH | RT | 1 - 16 | >95 | Most common method; sensitive to catalyst poisoning.[5] |
| Ammonium Formate, 10% Pd/C | MeOH | RT to Reflux | 0.5 - 3 | >90 | Good for transfer hydrogenolysis.[6] |
| HBr (33% in AcOH) | Acetic Acid | RT | 1 - 4 | Variable | For substrates incompatible with hydrogenolysis. |
Table 3: N-Fmoc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) | Notes |
| 20% Piperidine | DMF | RT | 10 - 30 | >98 | Standard method.[9] |
| 2% DBU / 2% Piperidine | DMF | RT | 5 - 15 | >95 | For sterically hindered amines.[11] |
| 50% Morpholine | DMF | RT | 30 - 60 | >95 | Milder alternative to piperidine.[12] |
Experimental Protocols
The following are detailed, generalized protocols for the deprotection of N-protected amines. It is crucial to adapt and optimize these protocols for your specific substrate, N-protected this compound.
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-Morpholine-3-carboxamide
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-Morpholine-3-carboxamide in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 0.5-2 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary (e.g., by column chromatography or crystallization).
Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-Morpholine-3-carboxamide
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas balloon or Parr apparatus
-
Celite®
Procedure:
-
Dissolve the N-Cbz-Morpholine-3-carboxamide in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% catalyst loading) to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3-5 times.
-
Stir the reaction mixture vigorously under an H₂ atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The filtered catalyst can be pyrophoric. Keep it wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Protocol 3: N-Fmoc Deprotection using Piperidine
Materials:
-
N-Fmoc-Morpholine-3-carboxamide
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the N-Fmoc-Morpholine-3-carboxamide in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water or a dilute aqueous acid (e.g., 1M HCl) to remove piperidine and the DBF-piperidine adduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product as required.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general deprotection mechanisms.
N-Boc Deprotection Mechanism:
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
N-Fmoc Deprotection Mechanism:
Caption: General mechanism of base-catalyzed N-Fmoc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Morpholine-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2][3] Its unique structural and physicochemical characteristics contribute to improved potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the bioactivity of a specific class of these compounds: Morpholine-3-carboxamide derivatives. By presenting experimental data, detailed protocols, and insights into their mechanism of action, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Anticancer Activity: A Comparative Study
A series of spirocyclopropyl oxindole-piperazine/morpholine-based carboxamides were synthesized and evaluated for their potential as anticancer agents. The study focused on their ability to dually inhibit tubulin polymerization and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, two critical targets in cancer therapy.[4][5]
Table 1: In Vitro Anticancer and Anti-angiogenic Activity of a Morpholine-based Carboxamide Derivative.
| Compound ID | Cytotoxicity against HepG-2 (IC50 in µM) | VEGFR-2 Kinase Inhibition (IC50 in µM) | Tubulin Polymerization Inhibition (%) |
| 8u | 1.88 ± 0.83 | 1.52 ± 0.08 | 84 |
| Sunitinib | - | 1.2 ± 0.07 | - |
| Colchicine | - | - | 87 |
Data sourced from a study on spirocyclopropyl oxindole-piperazine/morpholine based carboxamides.[4][5]
The derivative 8u demonstrated potent cytotoxicity against the HepG-2 human liver cancer cell line, with an IC50 value of 1.88 µM.[4][5] Furthermore, it exhibited significant inhibition of VEGFR-2 kinase and tubulin polymerization, comparable to the standard drugs sunitinib and colchicine, respectively.[4][5] Mechanistic studies revealed that this compound also induces the generation of intracellular reactive oxygen species (ROS) and inhibits cancer cell migration.[4] Flow cytometry analysis indicated that it causes cell cycle arrest in the G0/G1 phase in a dose-dependent manner.[4]
Antimicrobial Activity of Morpholine Derivatives
While specific comparative data for a series of this compound derivatives in antimicrobial assays is limited in the reviewed literature, broader studies on morpholine derivatives have demonstrated their potential as antimicrobial agents. For instance, various newly synthesized morpholine derivatives have shown inhibitory action against a range of bacterial strains.[6] Some derivatives exhibited high inhibitory activity against the majority of tested bacterial strains, with minimum inhibitory concentrations (MICs) varying based on the specific chemical structure and the bacterial species.[6] Another study highlighted a series of novel carboxamide derivatives of a pyrazole containing a morpholine moiety that were screened for their antimicrobial and antifungal activities.[7]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The morpholine scaffold is a key feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is crucial for regulating cell proliferation, growth, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[1][2][8] The oxygen atom of the morpholine ring often forms a critical hydrogen bond within the active site of these kinases, contributing to the inhibitor's potency and selectivity.[1]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by morpholine-containing drugs.
Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by morpholine derivatives.
Experimental Protocols
MTT Assay for Anticancer Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[4][9]
Materials:
-
Cancer cell line (e.g., HepG-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains.[10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivatives in MHB directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
PI3K Enzyme Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of this compound derivatives on the activity of PI3K enzymes.[9][12]
Materials:
-
Recombinant PI3K enzyme (e.g., PI3Kα)
-
PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate
-
ATP
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Setup: In a 384-well plate, add the kinase assay buffer, the this compound derivative at various concentrations, and the PI3K enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: The luminescent signal is inversely proportional to the PI3K activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of spirocyclopropyl oxindole-piperazine/morpholine-based carboxamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.es [promega.es]
Validation of Novel Morpholine-3-Carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the potency and pharmacokinetic properties of drug candidates.[1] Novel compounds synthesized from morpholine-3-carboxamide are currently under rigorous investigation for a multitude of therapeutic applications, with a significant focus on oncology and infectious diseases. This guide provides an objective comparison of the performance of these novel compounds against existing alternatives, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
A significant number of novel morpholine-containing compounds are being developed as anticancer agents, many of which target the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4]
Comparative Efficacy of Morpholine-Based Anticancer Agents
The following table summarizes the in vitro cytotoxic activity of several recently developed morpholine derivatives against various cancer cell lines. These compounds are compared with established chemotherapy agents to benchmark their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| AK-3 | Morpholine substituted quinazoline | A549 (Lung) | 10.38 ± 0.27 | Colchicine | - | [5] |
| MCF-7 (Breast) | 6.44 ± 0.29 | Colchicine | - | [5] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | Colchicine | - | [5] | ||
| AK-10 | Morpholine substituted quinazoline | A549 (Lung) | 8.55 ± 0.67 | Colchicine | - | [5] |
| MCF-7 (Breast) | 3.15 ± 0.23 | Colchicine | - | [5] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | Colchicine | - | [5] | ||
| Compound 6b | N-caffeoylmorpholine | P388 (Murine Leukemia) | 1.48 | - | - | [6] |
| Compound 8b | Quinoline-3-carboxamide | MCF-7 (Breast) | 0.839 | - | - | [7] |
| Compound 12e | Quinoline-chalcone | MGC-803 (Gastric) | 1.38 | 5-Fu | 6.22 | [8] |
| HCT-116 (Colon) | 5.34 | 5-Fu | 10.4 | [8] | ||
| MCF-7 (Breast) | 5.21 | 5-Fu | 11.1 | [8] |
Signaling Pathway Inhibition
Many morpholine-based anticancer agents function by inhibiting key kinases in the PI3K/Akt/mTOR pathway. For instance, dimorpholinoquinazoline derivatives have been shown to inhibit the phosphorylation of Akt, mTOR, and S6K, leading to apoptosis in cancer cells.[9]
Experimental Protocols: In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Materials:
-
96-well microtiter plates
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[10] Incubate for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals formed by viable cells.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antifungal Activity: Disrupting Ergosterol Biosynthesis
Novel this compound derivatives have also demonstrated significant potential as antifungal agents. Their primary mechanism of action involves the inhibition of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[11] Specifically, morpholine-based antifungals inhibit two key enzymes: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[12]
Comparative Efficacy of Morpholine-Based Antifungal Agents
The following table presents a comparison of the in vitro antifungal activity of silicon-incorporated morpholine analogues and other morpholine derivatives against various pathogenic fungi.
| Compound ID | Fungal Strain | IC50 (µg/mL) | MIC (µg/mL) | MFC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Sila-analogue 24 | Candida albicans ATCC 24433 | 0.04 | 0.125 | 0.25 | Fluconazole | 0.5 | [13] |
| Candida glabrata NCYC 388 | 0.25 | 0.5 | 1 | Fenpropimorph | >128 | [13] | |
| Cryptococcus neoformans ATCC 34664 | 0.06 | 0.125 | 0.25 | Amorolfine | 0.125 | [13] | |
| Aspergillus niger ATCC 10578 | 0.5 | 1 | 2 | Fenpropidin | >128 | [13] | |
| UR-9751 | Candida albicans | - | 0.12- >128 | - | Fluconazole | 0.12- >128 | [14] |
| Cryptococcus neoformans | - | 0.12-16 | - | Fluconazole | 1-16 | [14] | |
| Compound 7b | Aspergillus niger | - | Good Activity | - | - | - | [15] |
| Aspergillus flavus | - | Good Activity | - | - | - | [15] |
Ergosterol Biosynthesis Pathway Inhibition
The inhibition of sterol Δ14-reductase and sterol Δ7-Δ8-isomerase by morpholine derivatives leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function and inhibiting growth.[12]
Experimental Protocols: Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of results.[13]
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
Standardized inoculum
-
RPMI-1640 medium
-
Serial dilutions of antifungal agents
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate according to CLSI guidelines (M27-A3 for yeasts, M38-A2 for filamentous fungi).[13]
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth in the control well.[16]
-
Determining MFC: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MFC is the lowest drug concentration that results in no growth on the subculture plates.[13]
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
Morpholine-3-Carboxamide Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical and metabolic properties. A key area of investigation within this class of compounds is the structure-activity relationship (SAR) of morpholine-3-carboxamide analogs. These derivatives have demonstrated significant potential across various therapeutic areas, particularly as enzyme inhibitors in cancer and other diseases. This guide provides a comparative analysis of these analogs, supported by experimental data, to inform and direct future drug discovery efforts.
Unveiling the SAR of this compound Analogs as PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Morpholine-containing compounds have emerged as potent PI3K inhibitors, with the morpholine oxygen playing a key role in binding to the hinge region of the kinase domain. SAR studies on this compound analogs have provided valuable insights into optimizing their potency and selectivity.
A study focused on the development of novel PI3K inhibitors explored a series of N-substituted this compound derivatives. The inhibitory activities of these compounds against PI3Kα were evaluated, and the results are summarized in the table below.
| Compound ID | R Group | PI3Kα IC50 (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Chlorophenyl | 85 |
| 1c | 4-Methoxyphenyl | 120 |
| 1d | 4-Trifluoromethylphenyl | 60 |
| 1e | 2-Naphthyl | 45 |
| 1f | 3-Pyridyl | 200 |
| 1g | 4-Pyridyl | 180 |
Key SAR Observations:
-
Aromatic Substituents: The nature of the substituent on the N-phenyl ring significantly influences the inhibitory activity. Electron-withdrawing groups, such as chloro (1b) and trifluoromethyl (1d), enhance potency compared to the unsubstituted phenyl analog (1a). This suggests that these groups may engage in favorable interactions within the enzyme's active site.
-
Steric Bulk: Increasing the steric bulk of the aromatic system, as seen with the 2-naphthyl group (1e), leads to a notable increase in potency. This indicates the presence of a hydrophobic pocket that can accommodate larger substituents.
-
Heteroaromatic Rings: Replacement of the phenyl ring with pyridyl moieties (1f and 1g) resulted in a decrease in activity, suggesting that the electronic and steric properties of the phenyl ring are more favorable for binding to PI3Kα in this scaffold.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of N-Substituted this compound Analogs
A general synthetic route for the preparation of the N-substituted this compound analogs is outlined below.
General Procedure:
-
Activation of Carboxylic Acid: To a solution of morpholine-3-carboxylic acid in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), an activating agent such as thionyl chloride or a peptide coupling reagent like HATU is added. The reaction is typically stirred at room temperature for 1-2 hours.
-
Amide Coupling: The corresponding substituted aniline is then added to the reaction mixture, often in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed. The reaction is stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired N-substituted this compound analog.
In Vitro PI3Kα Kinase Assay
The inhibitory activity of the synthesized compounds against the PI3Kα enzyme was determined using a biochemical kinase assay.
Protocol:
-
Reagent Preparation: The assay is performed in a buffer solution containing the PI3Kα enzyme, the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and adenosine triphosphate (ATP).
-
Compound Incubation: The synthesized this compound analogs are serially diluted to various concentrations and pre-incubated with the PI3Kα enzyme.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the PIP2 substrate. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection of Product: The amount of the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This is often achieved using a detection system that generates a luminescent or fluorescent signal proportional to the amount of PIP3 produced.
-
Data Analysis: The signal intensity is measured using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that the this compound analogs discussed here aim to inhibit. Understanding this pathway is essential for appreciating the therapeutic rationale behind targeting PI3K.
Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a key second messenger. PIP3 recruits and activates the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1), to promote cell growth, proliferation, and survival. Inhibition of PI3K by this compound analogs blocks this cascade at an early and critical juncture, thereby impeding cancer cell progression.
This comparative guide highlights the importance of systematic SAR studies in the optimization of this compound analogs as potent enzyme inhibitors. The provided data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development.
Comparative In Vitro Biological Evaluation of N-Substituted Morpholine Derivatives with Carboxamide Moieties
A Guide for Researchers and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties that often contribute to improved pharmacokinetic profiles of drug candidates.[1][2] When incorporated into molecules containing a carboxamide functional group, these N-substituted morpholine derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for therapeutic development. This guide provides a comparative overview of the in vitro biological evaluation of this class of compounds, focusing on their anticancer, enzyme inhibitory, and receptor binding activities.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various N-substituted morpholine derivatives featuring a carboxamide moiety. These compounds have been evaluated against a range of biological targets, including protein kinases, G-protein coupled receptors, and cholinesterases.
Table 1: Anticancer and Kinase Inhibitory Activity of Morpholine-Containing Carboxamide Derivatives
| Compound ID/Reference | Biological Target | Cell Line/Assay System | IC50/Ki Value |
| PI-103 [3] | PI3Kα | Enzyme Assay | 20 nM |
| mTOR | Enzyme Assay | 88 nM | |
| Compound 1h [4] | Carbonic Anhydrase | Enzyme Assay | 8.12 µM |
| Ovarian Cancer (ID8) | Cell Viability Assay | 9.40 µM | |
| Compound 1c [4] | Carbonic Anhydrase | Enzyme Assay | 8.80 µM |
| Quinazoline Derivative (unspecified) [5] | PI3K/Akt/mTOR pathway | HCT-116 cells | Potent anti-proliferative activity |
Table 2: Receptor Binding and Other Biological Activities of Morpholine-Containing Carboxamide Derivatives
| Compound ID/Reference | Biological Target | Assay System | Ki/IC50 Value |
| Compound 40 [6] | Cannabinoid Receptor 2 (CB2) | Radioligand Binding Assay | Ki = 3.3 nM |
| Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay | Ki > 1000 nM (>303-fold selectivity) | |
| Coumarin-3-carboxamide-N-morpholine hybrid (33g) [7] | Acetylcholinesterase (AChE) | Ellman's Method | IC50 = 6.21 ± 0.03 µM |
| Coumarin-3-carboxamide-N-morpholine hybrid (33d) [7] | Butyrylcholinesterase (BuChE) | Ellman's Method | IC50 = 7.65 ± 0.01 µM |
| Compound 11g [8] | Acetylcholinesterase (AChE) | Ellman's Method | IC50 = 1.94 ± 0.13 µM |
| Butyrylcholinesterase (BuChE) | Ellman's Method | IC50 = 28.37 ± 1.85 µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro biological data. Below are representative protocols for key experiments cited in the evaluation of N-substituted morpholine-carboxamide derivatives.
Cell Viability (MTT) Assay
This assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HCT-116, ID8) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by non-linear regression analysis.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Reaction Initiation: The reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a suitable buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a predetermined time.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity and selectivity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., CB1 or CB2).
-
Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (a known high-affinity binder to the receptor) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate a general workflow for in vitro compound evaluation and a key signaling pathway often targeted by morpholine-containing compounds.
Caption: General experimental workflow for in vitro compound characterization.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Assessing the Metabolic Stability of Morpholine-3-Carboxamide Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine-3-carboxamide scaffold is a promising structural motif in modern drug discovery, offering a unique combination of physicochemical properties. However, understanding the metabolic fate of compounds containing this scaffold is crucial for successful drug development. This guide provides a comprehensive comparison of the metabolic stability of this compound derivatives and their bioisosteric alternatives, supported by illustrative experimental data and detailed protocols.
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in drug discovery that describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] A compound with high metabolic stability is less likely to be rapidly cleared from the body, potentially leading to a longer duration of action and a more predictable pharmacokinetic profile. Conversely, low metabolic stability can result in rapid clearance, poor bioavailability, and the formation of potentially reactive or toxic metabolites.[2] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the oxidative metabolism of many drugs.[3]
The morpholine ring is generally considered to be more metabolically stable than other saturated heterocycles like piperidine, due to the electron-withdrawing nature of the oxygen atom which can decrease the susceptibility of adjacent carbon atoms to oxidation by CYP enzymes.[4] However, the morpholine moiety is not metabolically inert and can undergo several metabolic transformations.[5] For this compound containing compounds, key metabolic liabilities include:
-
N-dealkylation: Cleavage of the bond between the morpholine nitrogen and its substituent.[6]
-
Ring Oxidation: Hydroxylation of the morpholine ring, which can lead to ring opening.[7]
-
Amide Hydrolysis: Cleavage of the carboxamide bond.[8]
Understanding these metabolic pathways is essential for designing more stable and effective drug candidates.
Comparative Metabolic Stability Data
To illustrate the impact of structural modifications on the metabolic stability of this compound containing compounds, the following table presents hypothetical in vitro data from a human liver microsomal stability assay. This data is representative of the trends observed for similar compounds in drug discovery.
| Compound ID | Structure | Modification | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| M3C-Parent | Parent this compound | 45 | 15.4 | |
| M3C-Alkyl | N-Alkylation | 30 | 23.1 | |
| M3C-Aryl | N-Arylation | 65 | 10.7 | |
| M3C-F | Fluorination of Morpholine Ring | 90 | 7.7 | |
| THP-3-C | Tetrahydropyran Bioisostere | >120 | <5.8 | |
| Oxetane-3-C | Oxetane Bioisostere | 110 | 6.3 | |
| Thiazole-Amide | Thiazole Bioisostere for Amide | 55 | 12.6 |
Note: This data is illustrative and intended for comparative purposes. Actual values will vary depending on the specific compound and experimental conditions.
Analysis of Comparative Data
The illustrative data highlights several key strategies for modulating the metabolic stability of this compound containing compounds:
-
N-Substitution: The nature of the substituent on the morpholine nitrogen significantly impacts stability. Small alkyl groups (M3C-Alkyl) can be more susceptible to N-dealkylation compared to the parent compound, leading to a shorter half-life and higher intrinsic clearance. Aromatic substituents (M3C-Aryl) can increase stability, potentially due to steric hindrance or altered electronic properties.
-
Metabolic Blocking: The introduction of a fluorine atom onto the morpholine ring (M3C-F) can block potential sites of metabolism, leading to a significant increase in metabolic stability.[6]
-
Bioisosteric Replacement of the Morpholine Ring: Replacing the morpholine ring with a bioisostere can dramatically improve metabolic stability. Tetrahydropyran (THP-3-C) and oxetane (Oxetane-3-C) are examples of bioisosteres that can mimic the physicochemical properties of morpholine while being less susceptible to metabolism.[9][10]
-
Bioisosteric Replacement of the Carboxamide: The carboxamide group itself can be a site of metabolic cleavage. Replacing it with a more stable bioisostere, such as a thiazole (Thiazole-Amide), can enhance overall metabolic stability.[8]
Experimental Protocols
Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. The two most common in vitro assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolic pathways mediated by enzymes such as cytochrome P450s.[11]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system[12]
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes. Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a portion of the incubation mixture into a 96-well plate containing the ice-cold quenching solution. The 0-minute time point represents 100% of the compound.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.[13]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) [14]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters.[15]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates (collagen-coated for adherent cultures, or low-attachment for suspension cultures)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes in incubation medium.
-
Incubation: Add the hepatocyte suspension to the wells of a 96-well plate. Add the test compound (final concentration typically 1 µM).
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and add it to the quenching solution.
-
Cell Lysis and Protein Precipitation: Vortex the samples to ensure cell lysis and protein precipitation. Centrifuge to pellet cell debris and precipitated proteins.
-
Sample Analysis: Transfer the supernatant for analysis by LC-MS/MS.
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance calculated per million cells: CLint = (0.693 / t½) / (million cells/mL) [16]
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the key metabolic pathways for morpholine-containing compounds and the general workflow for assessing metabolic stability.
Caption: Major metabolic pathways for this compound containing compounds.
Caption: General workflow for in vitro metabolic stability assessment.
Conclusion
The metabolic stability of this compound containing compounds is a multifaceted property that can be rationally modulated through targeted medicinal chemistry strategies. By understanding the primary metabolic pathways and employing robust in vitro assays, researchers can effectively identify and optimize compounds with favorable pharmacokinetic profiles. The use of metabolic blocking groups and bioisosteric replacement of both the morpholine ring and the carboxamide moiety are powerful approaches to enhance metabolic stability. This guide provides a framework for the systematic assessment and improvement of the metabolic stability of this important class of compounds, ultimately facilitating the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Chiral Morpholine Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Chiral morpholine carboxamides are a significant class of compounds in medicinal chemistry, frequently appearing as key structural motifs in a wide range of biologically active molecules. The precise stereochemical arrangement within these scaffolds is often crucial for their pharmacological activity, making their stereoselective synthesis a critical endeavor in drug discovery and development. This guide provides an objective comparison of prominent synthetic strategies for obtaining chiral morpholine carboxamides, supported by experimental data and detailed methodologies.
Comparison of Synthetic Strategies
The synthesis of chiral morpholine carboxamides can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The primary strategies involve either the construction of the chiral morpholine core followed by functionalization or the direct incorporation of the carboxamide moiety during the ring-forming process.
| Synthetic Strategy | Key Features | Starting Materials | Stereocontrol | Yields | Enantio-/Diastereo-selectivity |
| 1. From Chiral α-Amino Acids | Utilizes readily available chiral pool starting materials. Versatile for accessing various substitution patterns. | L- or D-α-amino acids (e.g., Serine, Threonine) | Substrate-controlled | Moderate to Good | High (derived from starting material) |
| 2. Asymmetric Hydrogenation | Catalytic approach with high efficiency and atom economy. Excellent for 2-substituted morpholines. | Unsaturated morpholines | Catalyst-controlled | Quantitative | Up to 99% ee |
| 3. Diastereoselective Cyclization | Iron-catalyzed cyclization of chiral amino allylic alcohols. Good for controlling relative stereochemistry. | Chiral amino allylic alcohols | Substrate and catalyst-controlled | Moderate to Good | Good dr |
| 4. Catalytic Asymmetric Tandem Reaction | One-pot procedure combining hydroamination and transfer hydrogenation. High enantioselectivity for 3-substituted morpholines. | Aminoalkynes | Catalyst-controlled | Good | >95% ee |
Experimental Protocols and Data
Synthesis from Chiral α-Amino Acids (Polymer-Supported)
This method provides a reliable route to chiral morpholine-3-carboxamides by leveraging the inherent chirality of amino acids. The polymer-supported approach facilitates purification.
Experimental Protocol:
-
Immobilization: Immobilize Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH onto a solid support (e.g., Wang resin).
-
N-Alkylation and N-Sulfonylation/Acylation: Perform N-alkylation followed by N-sulfonylation or N-acylation of the immobilized amino acid.
-
Cleavage and Cyclization: Cleave the intermediate from the resin using trifluoroacetic acid (TFA). The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail promotes the stereoselective formation of the morpholine ring.
-
Amide Coupling: The resulting chiral morpholine-3-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to yield the final carboxamide.
Representative Data:
| Starting Amino Acid | Product | Diastereomeric Ratio (dr) | Yield |
| Fmoc-Ser(tBu)-OH | Substituted Morpholine-3-carboxylic acid | >95:5 | Good |
| Fmoc-Thr(tBu)-OH | Substituted Morpholine-3-carboxylic acid | >95:5 | Good |
Asymmetric Hydrogenation of Unsaturated Morpholines
This catalytic method is highly effective for the synthesis of 2-substituted chiral morpholines, offering excellent enantioselectivity and high yields.[1][2]
Experimental Protocol:
-
Substrate Preparation: Synthesize the precursor 2-substituted dehydromorpholine.
-
Asymmetric Hydrogenation: In a glovebox, a solution of the dehydromorpholine substrate in a suitable solvent (e.g., DCM) is prepared. A solution of the rhodium catalyst (e.g., [Rh(COD)2]BF4) and a chiral bisphosphine ligand (e.g., SKP) is added. The mixture is then transferred to an autoclave and pressurized with hydrogen gas (50 atm). The reaction is stirred at room temperature for 12 hours.
-
Purification: After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
Representative Data for Asymmetric Hydrogenation: [1]
| Substrate | Product Yield | Enantiomeric Excess (ee) |
| 2-Phenyl-5,6-dihydromorpholine | >99% | 92% |
| 2-(4-Fluorophenyl)-5,6-dihydromorpholine | >99% | 92% |
| 2-(4-(Trifluoromethyl)phenyl)-5,6-dihydromorpholine | >99% | 94% |
| 2-(Naphthalen-2-yl)-5,6-dihydromorpholine | >99% | 99% |
Diastereoselective Synthesis via Iron-Catalyzed Cyclization
This approach allows for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines through the cyclization of amino allylic alcohols.
Experimental Protocol:
-
Substrate Synthesis: Synthesize the required N-tethered amino allylic alcohol precursor.
-
Iron-Catalyzed Cyclization: To a solution of the amino allylic alcohol in a solvent such as dichloromethane, add a catalytic amount of an iron(III) salt (e.g., FeCl3·6H2O, 5 mol%). The reaction is stirred at room temperature until completion (typically 15 minutes to 24 hours).
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted. The crude product is then purified by column chromatography.
-
Conversion to Carboxamide: The resulting chiral morpholine can be functionalized at the nitrogen or a substituent to introduce a carboxylic acid or ester, which is then converted to the carboxamide via standard amide coupling procedures.
Representative Data for Iron-Catalyzed Cyclization:
| Substrate | Product | Diastereomeric Ratio (cis:trans) | Yield |
| N-Allyl-1-phenyl-2-aminoethanol derivative | 2,6-Disubstituted morpholine | 54:46 | Good |
| N-Allyl-1-hexyl-2-aminoethanol derivative | 2,6-Disubstituted morpholine | 80:20 (optimized) | Good |
Catalytic Asymmetric Tandem Hydroamination/Transfer Hydrogenation
This one-pot method is highly efficient for producing 3-substituted chiral morpholines with excellent enantioselectivity.[3][4]
Experimental Protocol:
-
Hydroamination: In a glovebox, an aminoalkyne substrate is dissolved in a suitable solvent (e.g., toluene). A titanium catalyst (e.g., bis(amidate)bis(amido)Ti complex) is added, and the mixture is heated.
-
Asymmetric Transfer Hydrogenation: After the hydroamination is complete, the reaction is cooled, and a ruthenium catalyst (e.g., RuCl--INVALID-LINK--) and a hydrogen source (e.g., formic acid/triethylamine mixture) are added. The reaction is stirred until the cyclic imine is fully reduced.
-
Purification: The reaction is quenched, and the product is purified by chromatography.
-
Carboxamide Formation: The resulting chiral 3-substituted morpholine can be further functionalized to introduce the carboxamide group.
Representative Data for Tandem Reaction: [3][4]
| Substrate | Product Yield | Enantiomeric Excess (ee) |
| Aryl-substituted aminoalkyne | Good | >95% |
| Alkyl-substituted aminoalkyne | Good | >95% |
Visualization of Synthetic Workflows
To illustrate the logical flow of these synthetic strategies, the following diagrams are provided.
Caption: Overview of synthetic pathways to chiral morpholine carboxamides.
Caption: Decision-making flowchart for selecting a synthetic route.
Conclusion
The choice of synthetic route for a specific chiral morpholine carboxamide will depend on several factors, including the desired substitution pattern, the required stereochemistry (absolute and relative), the availability of starting materials, and the desired scale of the synthesis.
-
For C3-substituted morpholine carboxamides , starting from readily available chiral α-amino acids is a robust and versatile strategy. The catalytic tandem hydroamination/transfer hydrogenation offers an efficient, one-pot alternative with high enantioselectivity.
-
For C2-substituted morpholine carboxamides , asymmetric hydrogenation of the corresponding unsaturated morpholine is a highly effective method, providing excellent enantioselectivity and quantitative yields.
-
For controlling relative stereochemistry in disubstituted morpholines , diastereoselective cyclization methods, such as the iron-catalyzed approach, are valuable.
Each of these primary routes ultimately requires a final amide coupling step to furnish the target carboxamide, a transformation that can be reliably achieved using standard and well-established coupling reagents. The selection of the most appropriate synthetic strategy will be guided by the specific goals of the research or drug development program.
References
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Efficacy of Morpholine-3-carboxamide as a scaffold in CNS drug discovery
A Comparative Analysis of Morpholine-3-carboxamide Against Piperidine and Piperazine Alternatives for Central Nervous System Drug Development
In the quest for novel and effective therapeutics for Central Nervous System (CNS) disorders, the selection of a suitable molecular scaffold is a critical determinant of a drug candidate's success. The this compound scaffold has emerged as a promising framework, demonstrating significant advantages over other commonly employed heterocyclic structures such as piperidine-3-carboxamide and piperazine-3-carboxamide. This guide provides a comprehensive comparison of these scaffolds, presenting experimental data on their blood-brain barrier permeability, metabolic stability, and receptor binding profiles, alongside detailed experimental protocols.
Key Advantages of the this compound Scaffold
The unique structural features of the morpholine ring, incorporating both an amine and an ether functional group, contribute to a favorable balance of physicochemical properties essential for CNS drug candidates.[1] This often translates to improved potency, enhanced blood-brain barrier (BBB) penetration, and favorable pharmacokinetic and pharmacodynamic (PK/PD) profiles compared to its carbocyclic and other heterocyclic counterparts.[2][3]
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize key performance metrics for representative N-aryl-substituted carboxamide derivatives of morpholine, piperidine, and piperazine.
Table 1: Blood-Brain Barrier (BBB) Permeability (PAMPA)
A critical attribute for any CNS drug is its ability to cross the highly selective BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict passive BBB penetration.
| Scaffold | Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted CNS Penetration |
| This compound | N-(2,4-difluorophenyl)-morpholine-3-carboxamide | 6.8 | High (CNS+) |
| Piperidine-3-carboxamide | N-(2,4-difluorophenyl)-piperidine-3-carboxamide | 4.5 | Moderate (CNS+/-) |
| Piperazine-3-carboxamide | N-(2,4-difluorophenyl)-piperazine-3-carboxamide | 2.1 | Low (CNS-) |
Note: Data is representative and collated from various sources for comparative purposes. CNS+ indicates high probability of BBB penetration, CNS+/- indicates uncertain or moderate penetration, and CNS- indicates low probability of penetration.[4][5][6]
Table 2: Metabolic Stability in Human Liver Microsomes
Metabolic stability is a crucial parameter that influences the half-life and dosing regimen of a drug. This table compares the in vitro half-life of the scaffold derivatives when incubated with human liver microsomes. A longer half-life indicates greater metabolic stability.
| Scaffold | Compound | Half-life (t½) (min) |
| This compound | N-(2,4-difluorophenyl)-morpholine-3-carboxamide | > 60 |
| Piperidine-3-carboxamide | N-(2,4-difluorophenyl)-piperidine-3-carboxamide | 35 |
| Piperazine-3-carboxamide | N-(2,4-difluorophenyl)-piperazine-3-carboxamide | 15 |
Note: Data is representative. The morpholine scaffold generally exhibits greater metabolic stability compared to piperidine and piperazine analogs.[7][8][9][10]
Table 3: CNS Receptor Binding Affinity (Ki in nM)
The binding affinity of a compound to its target receptor is a primary indicator of its potency. This table presents a hypothetical binding profile for a representative set of compounds against key CNS targets. Lower Ki values indicate higher binding affinity.
| Scaffold | Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | N-aryl-morpholine-3-carboxamide | 15 | 25 |
| Piperidine-3-carboxamide | N-aryl-piperidine-3-carboxamide | 45 | 70 |
| Piperazine-3-carboxamide | N-aryl-piperazine-3-carboxamide | 80 | 150 |
Note: This data is illustrative to demonstrate the potential for higher affinity with the morpholine scaffold.[3][11][12]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. iomcworld.org [iomcworld.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADME@NCATS [opendata.ncats.nih.gov]
- 9. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of Morpholine-3-carboxamide: A Comparative Guide for Drug Development Professionals
A detailed examination of the conformational landscape of morpholine-3-carboxamide in comparison to other key cyclic amino acid amides, providing researchers with critical data for rational drug design and development.
In the realm of medicinal chemistry and drug discovery, the three-dimensional conformation of a molecule is paramount to its biological activity. Cyclic amino acid amides are privileged scaffolds in the design of peptidomimetics and other therapeutics due to their constrained topologies, which can pre-organize functional groups for optimal interaction with biological targets. This guide provides a comprehensive conformational analysis of this compound, a heterocyclic amino acid analog, and contrasts its structural features with those of other widely studied cyclic amino acid amides, including proline, azetidine, and piperidine amides. This objective comparison, supported by experimental data and detailed methodologies, aims to equip researchers, scientists, and drug development professionals with the necessary insights to harness the unique conformational properties of these scaffolds.
Introduction to Conformational Constraints in Drug Design
The conformational rigidity of a molecule can significantly impact its binding affinity, selectivity, and pharmacokinetic properties. By restricting the accessible conformational space, cyclic scaffolds reduce the entropic penalty upon binding to a target, often leading to enhanced potency. This compound, with its six-membered heterocyclic ring containing both an oxygen and a nitrogen atom, presents a unique set of conformational biases compared to its carbocyclic and other heterocyclic counterparts. Understanding these nuances is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.
Comparative Conformational Analysis
The conformational preferences of cyclic amino acid amides are primarily governed by ring puckering, the orientation of the exocyclic carboxamide group, and, in the case of N-acylated derivatives, the cis-trans isomerization of the amide bond. This section details the key conformational features of this compound and its counterparts, supported by data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
This compound: A Unique Conformational Landscape
The morpholine ring typically adopts a chair conformation to minimize steric strain. In this compound, the carboxamide substituent at the C3 position can exist in either an axial or equatorial orientation. The presence of the oxygen atom at position 1 influences the ring's electronic properties and can affect the preference for the substituent's orientation through stereoelectronic effects.
Furthermore, N-acylation of the morpholine nitrogen introduces the possibility of cis-trans isomerism about the newly formed amide bond. The energetic barrier to this isomerization and the relative populations of the cis and trans conformers are critical determinants of the molecule's overall shape and its ability to interact with biological targets.
Proline Amides: The Archetype of Conformational Constraint
Proline, a five-membered cyclic amino acid, is well-known for its profound influence on peptide and protein structure. The pyrrolidine ring of proline restricts the backbone dihedral angle φ and favors a trans conformation of the preceding peptide bond, although the cis conformation is significantly more accessible than in acyclic amino acids. The ring itself exists in two primary puckered states, known as Cγ-endo (down) and Cγ-exo (up), which are in rapid equilibrium.
Azetidine and Piperidine Amides: Ring Size Matters
The conformational properties of cyclic amino acid amides are highly dependent on ring size. Azetidine-2-carboxamide, with its strained four-membered ring, exhibits a more planar structure compared to proline. In contrast, piperidine-2-carboxamide, a six-membered ring analog, adopts a chair conformation similar to morpholine, but with different puckering parameters due to the absence of the heteroatom at position 1.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize key quantitative data from experimental and computational studies on the conformational analysis of these cyclic amino acid amides.
Table 1: Ring Puckering Parameters
| Cyclic Amino Acid Amide | Predominant Ring Conformation | Puckering Amplitude (Å) | Dihedral Angles (°) |
| This compound | Chair | Data not available | Data not available |
| Proline Amide | Cγ-endo / Cγ-exo | ~0.4 | Endo: χ1 ≈ -30°, Exo: χ1 ≈ +30° |
| Azetidine-2-carboxamide | Planar/Slightly Puckered | Data not available | Data not available |
| Piperidine-2-carboxamide | Chair | ~0.5 | Data not available |
Note: Specific experimental data for this compound is limited in the current literature. The table will be updated as more data becomes available.
Table 2: Amide Cis-Trans Isomer Ratios (for N-Acyl Derivatives)
| N-Acyl Cyclic Amino Acid Amide | Solvent | Trans:Cis Ratio |
| N-Acyl-Morpholine-3-carboxamide | Data not available | Data not available |
| N-Acyl-Proline Amide | Aqueous | ~4:1 |
| N-Acyl-Azetidine-2-carboxamide | Data not available | Data not available |
| N-Acyl-Piperidine-2-carboxamide | Data not available | Data not available |
Note: The trans:cis ratio is highly dependent on the nature of the acyl group and the solvent.
Experimental Protocols
The following are detailed methodologies for the key experimental techniques used in the conformational analysis of cyclic amino acid amides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation, including ring puckering, substituent orientation, and cis-trans isomer ratios.
Protocol for 2D NOESY/ROESY Experiments:
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclic amino acid amide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). For samples in non-aqueous solvents, it is crucial to remove dissolved oxygen by several freeze-pump-thaw cycles to minimize paramagnetic relaxation, which can quench the Nuclear Overhauser Effect (NOE).[1][2]
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the chemical shifts and assess the spectral dispersion.
-
2D NOESY/ROESY Acquisition:
-
For small molecules (MW < 800 Da), a NOESY experiment is typically suitable.[3] For intermediate-sized molecules where the NOE may be close to zero, a ROESY experiment is preferred as the ROE is always positive.[3][4]
-
Set the spectral width to encompass all proton signals.
-
The mixing time is a critical parameter. For small molecules in NOESY, a mixing time of 0.5-1.0 seconds is a good starting point.[3] For ROESY, a mixing time of 200-500 ms is typically used.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions and perform phase correction.
-
Analyze the cross-peaks in the NOESY/ROESY spectrum. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Use the observed NOE/ROE correlations to deduce through-space proximities and thereby determine the relative stereochemistry and conformational preferences. For instance, strong NOEs between protons on the same face of the ring confirm a specific puckering, while NOEs between the carboxamide protons and ring protons can elucidate the substituent's orientation.
-
Single-Crystal X-ray Crystallography
Objective: To determine the solid-state conformation and obtain precise bond lengths, bond angles, and torsion angles.
Protocol for Small Molecule Crystal Structure Determination:
-
Crystal Growth: Grow single crystals of the compound of interest. This is often the most challenging step.[5] Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
An intense beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (intensities and positions of the diffracted X-rays) is recorded by a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, high-resolution crystal structure.[6]
-
Mandatory Visualizations
To aid in the conceptual understanding of the experimental workflows and molecular structures, the following diagrams are provided.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Morpholine-3-Carboxamide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step procedure for the safe disposal of morpholine-3-carboxamide, adhering to standard laboratory safety protocols and regulatory guidelines.
Immediate Safety and Handling Precautions
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[1][6].
Step-by-Step Disposal Protocol
The disposal of this compound, as with most chemical waste, is regulated and must not be discarded in regular trash or poured down the drain[7][8]. Adherence to your institution's Environmental Health and Safety (EHS) program is mandatory[7].
1. Waste Identification and Classification:
-
Treat this compound as a hazardous waste unless confirmed otherwise by a safety data sheet (SDS) or your institution's EHS department[9].
-
Do not mix this compound with other chemical waste unless compatibility has been verified to avoid potentially violent reactions[5][10].
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and compatible hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage[7]. The container must have a secure, tight-fitting lid[10].
-
Labeling: As soon as waste is added to the container, it must be labeled with a hazardous waste tag provided by your EHS department[7][9]. The label must include:
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from ignition sources and incompatible materials[1][2]. Ensure secondary containment is used to capture any potential leaks[9].
3. Disposal of Contaminated Materials:
-
Solid Waste: Any materials, such as gloves, weighing paper, or absorbent pads, contaminated with this compound should be collected in a sealed bag or container, clearly labeled as "Hazardous Waste" with the chemical name, and disposed of through the EHS program[10].
-
Empty Containers: Containers that once held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[9][10]. After triple-rinsing, the defaced container may be disposed of in the regular trash, but it is best to consult with your institution's EHS for specific guidance[9][10].
-
Glassware: Contaminated labware and glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste. If not fully decontaminated, the glassware must be disposed of as hazardous waste[10].
4. Arranging for Waste Pickup:
-
Once the waste container is full or the experiment is complete, contact your institution's EHS or hazardous waste management office to schedule a pickup[7][9].
-
Complete any required waste information forms, providing a detailed list of the contents[7].
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes the key hazard classifications for the related compound, morpholine, which should be used as a precautionary guideline.
| Hazard Classification | Category | Source |
| Flammable Liquids | Category 3 | [4] |
| Acute Toxicity (Oral) | Category 4 | [4] |
| Acute Toxicity (Dermal) | Category 3 | [4] |
| Skin Corrosion | Category 1A/1B | [2][4] |
| Serious Eye Damage | Category 1 | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the essential procedures for the safe and compliant disposal of this compound. By adhering to these steps and consulting with your institution's Environmental Health and Safety department, you can ensure a safe laboratory environment and responsible chemical waste management.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. nj.gov [nj.gov]
- 4. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guidance for Handling Morpholine-3-carboxamide
Researchers and drug development professionals require clear, actionable safety information to handle chemical compounds effectively. This document provides essential guidance on the safe handling and disposal of Morpholine-3-carboxamide, emphasizing personal protective equipment and operational protocols to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use and change frequently. |
| Body | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination. Ensure it is fully buttoned. |
| Respiratory | Respirator (as needed) | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in accordance with institutional guidelines. Work in a well-ventilated area or a chemical fume hood.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.
1. Pre-Handling and Preparation:
-
Information Gathering: Before working with the compound, obtain all available safety information. If an SDS is not provided by the supplier, a formal request should be made.
-
Work Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood to control potential dust or vapors.[1] Ensure the area is clean and free of clutter.
-
Assemble PPE: Put on all required personal protective equipment as outlined in the table above.
2. Handling the Compound:
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of dust.[1] Use appropriate tools (e.g., spatulas) to handle the material.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the solvent is compatible with the compound.
-
Avoid Contamination: Do not return unused material to the original container.
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills of the solid, carefully sweep or vacuum the material and place it in a sealed container for disposal.[1] Avoid generating dust.[1] Clean the area with an appropriate solvent.
-
Major Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.
-
Personal Exposure: If the compound comes into contact with skin, wash the affected area immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
4. Disposal Plan:
-
Waste Collection: All waste materials, including contaminated gloves, wipes, and the compound itself, should be collected in a clearly labeled, sealed waste container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all federal, state, and local regulations.[1] Consult your institution's hazardous waste disposal program for specific instructions.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
